Pipecolic acid-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3,4,4,5,5,6,6-nonadeuteriopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHUJFCCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746015 | |
| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790612-94-1 | |
| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Pipecolic Acid-d9: Properties, Quantification, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pipecolic acid-d9, a deuterated analog of pipecolic acid. It covers its fundamental chemical properties, its critical role as an internal standard in quantitative analysis, detailed experimental protocols for its use, and the relevant biological pathways in which its non-deuterated counterpart is involved.
Core Properties of this compound
This compound is a stable isotope-labeled form of pipecolic acid, an amino acid derivative of lysine. The nine deuterium atoms significantly increase its molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of endogenous pipecolic acid.
| Property | Value | Citation(s) |
| CAS Number | 790612-94-1 | [1] |
| Molecular Formula | C₆H₂D₉NO₂ | [1] |
| Molecular Weight | 138.21 g/mol | [1] |
| Synonyms | DL-Pipecolic Acid-d9, (±)-Pipecolic Acid-d9, 2-Piperidinecarboxylic Acid-d9 | |
| Appearance | White to off-white solid | [2] |
| Purity (Deuterated) | ≥99% deuterated forms (d₁-d₉) | |
| Solubility | Soluble in water |
Role in Quantitative Analysis
This compound is primarily utilized as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its utility stems from its chemical similarity to the analyte (pipecolic acid), allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass-to-charge ratio (m/z) allows for separate detection. This corrects for variations in extraction efficiency, injection volume, and ionization, leading to more accurate and precise quantification of pipecolic acid in biological matrices.
Experimental Protocols
The quantification of pipecolic acid is crucial for the diagnosis and monitoring of certain metabolic disorders, particularly peroxisomal biogenesis disorders like Zellweger syndrome. This compound is an invaluable tool in these diagnostic assays.
Quantification of Pipecolic Acid in Plasma using LC-MS/MS
This method is adapted from established protocols for the analysis of pipecolic acid in plasma.
1. Sample Preparation:
-
To 50 µL of plasma, add a known concentration of this compound as the internal standard.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a chiral column to separate L-pipecolic acid from its D-enantiomer if stereospecific quantification is required. A common mobile phase composition is a gradient of acetonitrile and water with a small amount of formic acid or ammonium formate.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions for both pipecolic acid and this compound using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pipecolic Acid | 130.1 | 84.1 |
| This compound | 139.1 | 93.1 |
3. Data Analysis:
-
Quantify the amount of pipecolic acid in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Workflow for LC-MS/MS Quantification of Pipecolic Acid
Caption: Workflow for the quantification of pipecolic acid in plasma using LC-MS/MS with this compound as an internal standard.
Biological Significance of Pipecolic Acid
Pipecolic acid is a catabolite of the essential amino acid lysine. Its metabolism is compartmentalized, with different steps occurring in the cytoplasm, mitochondria, and peroxisomes.
Lysine Catabolism and Pipecolic Acid Biosynthesis in Humans
In humans, L-lysine is converted to L-pipecolic acid, which is then further metabolized in the peroxisomes. Elevated levels of pipecolic acid in blood and urine are a key biomarker for peroxisomal disorders.
Caption: Simplified pathway of L-lysine catabolism leading to the formation and subsequent degradation of L-pipecolic acid in humans.
Pipecolic Acid in Plant Immunity
In plants, pipecolic acid plays a crucial role as a signaling molecule in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against pathogens. Upon pathogen infection, pipecolic acid levels increase, and it acts as a mobile signal that primes the plant for a more robust defense response.
Caption: Biosynthesis of pipecolic acid and its role in activating systemic acquired resistance in plants.
Conclusion
This compound is an essential tool for researchers and clinicians studying lysine metabolism and diagnosing related metabolic disorders. Its use as an internal standard ensures the accuracy and reliability of quantitative methods. Understanding the biological pathways involving pipecolic acid provides context for its clinical and agricultural significance. This guide serves as a foundational resource for professionals engaged in research and development in these areas.
References
The Isotopic Sentinel: A Technical Guide to the Labeling and Stability of Pipecolic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, the precise quantification of endogenous metabolites is paramount. Pipecolic acid, a lysine-derived metabolite, has garnered significant attention for its role as a biomarker in various physiological and pathological processes, including inherited metabolic disorders and neurological conditions. Accurate measurement of pipecolic acid in complex biological matrices necessitates the use of a reliable internal standard. This technical guide provides an in-depth exploration of Pipecolic acid-d9, a deuterated analogue, focusing on its isotopic labeling, stability, and application in mass spectrometry-based bioanalytical methods.
Introduction to this compound as an Internal Standard
This compound (2-piperidine-2,3,3,4,4,5,5,6,6-d9-carboxylic acid) is a stable isotope-labeled (SIL) internal standard designed for the quantification of pipecolic acid.[1][2] The incorporation of nine deuterium atoms results in a mass shift that allows for its clear differentiation from the endogenous, unlabeled analyte by mass spectrometry, without significantly altering its chemical properties. The ideal SIL internal standard co-elutes with the analyte and exhibits identical extraction recovery and ionization response, thereby compensating for variations in sample processing and instrument performance.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | 2-piperidine-2,3,3,4,4,5,5,6,6-d9-carboxylic acid[2] |
| Molecular Formula | C₆H₂D₉NO₂[2] |
| Formula Weight | 138.2 |
| Isotopic Purity | ≥98% |
| Appearance | Solid |
Isotopic Labeling and Synthesis
The synthesis of deuterated pipecolic acid can be achieved through various organic synthesis routes. One common approach involves the use of deuterated starting materials and reagents. For instance, stereoselective syntheses of β-deuterated pipecolic acids have been reported, highlighting the possibility of targeted deuterium incorporation. Another approach involves the enzymatic synthesis from deuterated precursors. A study on the biosynthesis of pipecolic acid using lysine in which each carbon-bound hydrogen was replaced with deuterium demonstrated the retention of all nine deuterium atoms in the final pipecolic acid product, indicating the stability of the labels during the enzymatic conversion.
The general workflow for the chemical synthesis and purification of this compound is outlined below.
References
The Role of Pipecolic Acid-d9 in Advancing Lysine Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecolic acid, a cyclic imino acid, is a key metabolite in the degradation of the essential amino acid L-lysine. The study of lysine metabolism is crucial for understanding a range of physiological and pathological processes, including inborn errors of metabolism such as pyridoxine-dependent epilepsy and Zellweger syndrome. Accurate quantification of pipecolic acid and other lysine catabolites in biological matrices is paramount for both basic research and clinical diagnostics. This technical guide provides an in-depth overview of the pivotal role of pipecolic acid-d9, a stable isotope-labeled internal standard, in the precise and reliable quantification of lysine metabolites by mass spectrometry. This guide will detail the biochemical pathways, present quantitative data, and provide comprehensive experimental protocols for researchers in the field.
Lysine Catabolism: The Saccharopine and Pipecolate Pathways
In mammals, L-lysine is primarily catabolized through two main pathways: the saccharopine pathway and the pipecolate pathway. Both pathways converge at the formation of α-aminoadipic acid.
The saccharopine pathway , the major route for lysine degradation in the liver and kidneys, involves the initial condensation of lysine with α-ketoglutarate to form saccharopine. This is followed by the oxidative cleavage of saccharopine to yield α-aminoadipic semialdehyde and glutamate.
The pipecolate pathway is thought to be more active in the brain. In this pathway, lysine is converted to pipecolic acid, which is then oxidized to α-aminoadipic semialdehyde.
The accumulation of pipecolic acid and other upstream metabolites can be indicative of enzymatic defects in these pathways, highlighting the importance of their accurate measurement.
Figure 1: Overview of the major lysine catabolism pathways.
The Role of this compound as an Internal Standard
In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample processing and instrument response. The ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
This compound is a deuterated form of pipecolic acid, meaning that nine of its hydrogen atoms have been replaced with deuterium atoms. This results in a molecule that behaves almost identically to endogenous pipecolic acid during extraction, derivatization, and chromatography, but has a mass-to-charge ratio (m/z) that is 9 units higher. By adding a known amount of this compound to each sample, researchers can normalize the signal of the endogenous pipecolic acid, thereby achieving highly accurate and precise quantification.[1]
Quantitative Analysis of Lysine Metabolites using this compound
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the reliable quantification of pipecolic acid and other lysine metabolites in various biological matrices, such as plasma and urine.
Method Validation and Performance
A validated LC-MS/MS method for the simultaneous analysis of lysine metabolites demonstrates excellent linearity, accuracy, and precision.[1] The table below summarizes typical validation parameters for such a method.
| Parameter | Saccharopine | α-Aminoadipic Acid | Pipecolic Acid |
| Linear Range (nM) | 4.24 - 1085 | 7.27 - 1860 | 9.07 - 2320 |
| Intra-day Precision (%RSD) | < 15% | < 10% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 10% | < 10% |
| Accuracy (%) | 95 - 105% | 98 - 102% | 97 - 103% |
| Recovery (%) | > 90% | > 95% | > 95% |
Data synthesized from validation parameters reported in da Silva et al., 2016.
Application in a Murine Model of Lysine Overload
To demonstrate the utility of this method, a study was conducted where C57BL/6/J mice were administered an intraperitoneal injection of L-lysine. Plasma samples were collected at various time points and analyzed for lysine metabolites using an LC-MS/MS method with this compound as an internal standard.[1]
| Time (hours) | Saccharopine (µM) | α-Aminoadipic Acid (µM) | Pipecolic Acid (µM) |
| 0 | ~1.5 | ~3 | ~2.5 |
| 1 | ~4.0 | ~70 | ~7.0 |
| 2 | ~4.5 | ~65 | ~8.5 |
| 4 | ~2.0 | ~15 | ~4.0 |
| 6 | ~1.5 | ~5 | ~3.0 |
Approximate concentrations derived from graphical data presented in da Silva et al., 2016.
The results show a significant increase in the plasma concentrations of saccharopine, α-aminoadipic acid, and pipecolic acid, peaking at 1-2 hours post-injection and returning to baseline levels by 6 hours.[1] This demonstrates the dynamic nature of lysine metabolism and the ability of the analytical method to track these changes accurately.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Lysine Metabolites
The following protocol is a detailed representation of the methodology described by da Silva et al. (2016) for the simultaneous detection of lysine metabolites in plasma.[1]
1. Sample Preparation and Metabolite Extraction
-
To 20 µL of plasma, add 60 µL of ice-cold acetonitrile containing a known concentration of internal standards (e.g., 144 nM d9-pipecolic acid, 121 nM d3-aminoadipic acid).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 20,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Dilute the supernatant 1:10 with deionized water containing 0.1% formic acid.
-
The diluted extract is now ready for LC-MS/MS analysis.
2. Liquid Chromatography
-
HPLC System: Agilent 1260 series or equivalent.
-
Column: Phenomenex Luna PFP(2) 4.6 x 150.0 mm, 5.0 µm particles.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 100% acetonitrile.
-
Flow Rate: 0.8 mL/minute.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1.3 min: 2% B
-
1.3-8.3 min: Linear gradient to 60% B
-
8.3-9.3 min: Linear gradient to 100% B
-
9.3-11.3 min: Hold at 100% B
-
11.3-11.5 min: Return to 2% B
-
11.5-15.0 min: Re-equilibration at 2% B
-
3. Mass Spectrometry
-
Mass Spectrometer: ABSciex 5500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Spray Voltage: 5.5 kV.
-
Curtain Gas: 30 psi.
-
Collision Gas: 9 eV.
-
Source Temperature: 650°C.
-
Nebulizer Gas: 70 psi.
-
Desolvation Gas: 70 psi.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard should be optimized.
4. Data Analysis
-
Peak areas for each analyte are integrated using the instrument's software (e.g., MultiQuant).
-
The peak area of each endogenous metabolite is normalized to the peak area of its corresponding stable isotope-labeled internal standard (e.g., pipecolic acid peak area / d9-pipecolic acid peak area).
-
Quantification is performed by comparing the normalized peak area ratios to a standard curve prepared with known concentrations of the analytes and internal standards.
Figure 2: Experimental workflow for the quantification of lysine metabolites.
Conclusion
The use of this compound as an internal standard has revolutionized the study of lysine metabolism. By enabling highly accurate and precise quantification of pipecolic acid and other key metabolites, researchers can gain deeper insights into the biochemical mechanisms underlying both normal physiology and various disease states. The detailed methodologies and data presented in this guide serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of lysine metabolism and develop novel diagnostic and therapeutic strategies.
References
A Technical Guide to the In Vivo Application of Deuterated Pipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide details the role and application of deuterated pipecolic acid in in vivo research. While deuterated compounds do not typically possess intrinsic biological functions distinct from their non-deuterated counterparts, they are invaluable tools for elucidating metabolic pathways, pharmacokinetics, and the mechanisms of action of endogenous molecules and drugs.[1][2][3] This document outlines the known biological significance of pipecolic acid and provides a framework for how its deuterated analogue can be used in experimental settings.
Introduction: The Role of Deuteration and the Significance of Pipecolic Acid
The Utility of Deuteration in In Vivo Research
Deuterium (²H) is a stable, non-radioactive isotope of hydrogen.[4] Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as protium (¹H). This mass difference forms the basis of its utility in research. When hydrogen atoms in a molecule are replaced with deuterium, the fundamental chemical properties of the molecule remain largely unchanged.[2] However, the increased mass can be detected by techniques like mass spectrometry (MS), and the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.
This "kinetic isotope effect" can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. In research, this has two primary applications:
-
Metabolic Tracing: Deuterated compounds serve as excellent tracers to follow the metabolic fate of a molecule in a biological system. By introducing the labeled compound, researchers can track its conversion into various metabolites using mass spectrometry.
-
Pharmacokinetic (PK) Modification: By strategically replacing hydrogens at sites of enzymatic attack, the metabolic breakdown of a drug can be slowed. This can lead to a longer half-life, reduced dosing frequency, and potentially altered safety profiles. Deutetrabenazine is a notable example of an FDA-approved deuterated drug.
Deuterated pipecolic acid is therefore not studied for a unique biological function but is used as a high-fidelity tool to probe the in vivo behavior of endogenous pipecolic acid.
Biological Significance of Pipecolic Acid
Pipecolic acid (Pip) is a non-proteinogenic amino acid derived from the metabolism of lysine. It exists as both L- and D-enantiomers, with distinct origins and roles.
-
L-Pipecolic Acid: In mammals, L-pipecolic acid is an intermediate in a secondary pathway of lysine degradation, primarily occurring in the peroxisome. In plants, it is a crucial signaling molecule that regulates systemic acquired resistance (SAR), a form of broad-spectrum immunity against pathogens. Upon infection, Pip levels rise, priming the plant for a more robust defense response.
-
D-Pipecolic Acid: The D-isomer in humans is thought to originate primarily from the metabolic activity of intestinal bacteria rather than from direct dietary intake or mammalian enzymes.
Elevated levels of pipecolic acid in human plasma are associated with certain metabolic disorders, such as Zellweger syndrome, and chronic liver diseases, making it a relevant biomarker.
Experimental Application: Metabolic Flux Analysis of Pipecolic Acid
This section outlines a hypothetical experimental protocol to trace the in vivo conversion of lysine to its downstream metabolites, including pipecolic acid, using deuterated lysine as a starting tracer.
Experimental Protocol: In Vivo Stable Isotope Tracing in a Murine Model
Objective: To quantify the metabolic flux from lysine through the pipecolic acid pathway in response to an immune challenge.
Materials:
-
L-Lysine-d9 (fully deuterated)
-
Male C57BL/6J mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) for immune stimulation
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Metabolite extraction buffers and internal standards
Methodology:
-
Acclimatization: House animals in standard conditions for one week prior to the experiment.
-
Tracer Administration: Administer L-Lysine-d9 to mice via oral gavage or intraperitoneal injection. The chosen route depends on the specific biological question; oral gavage mimics dietary intake, while injection provides more direct circulatory access.
-
Immune Challenge: At a specified time post-tracer administration, a cohort of mice is treated with LPS (intraperitoneal injection) to induce an immune response. A control group receives a saline injection.
-
Sample Collection: At various time points (e.g., 0, 2, 6, 12, 24 hours) after the challenge, collect blood plasma and liver tissue samples. Samples must be snap-frozen immediately in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction: Homogenize frozen tissue samples and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water). Plasma samples are similarly processed after protein precipitation.
-
LC-MS Analysis: Analyze the extracts using an LC-MS system. The liquid chromatography separates the metabolites, and the mass spectrometer detects and quantifies the mass isotopologues of pipecolic acid and its related metabolites (e.g., α-aminoadipic acid). The mass difference between the deuterated (labeled) and non-deuterated (unlabeled) forms allows for precise tracking.
-
Data Analysis: Calculate the fractional contribution of the tracer to each metabolite pool over time. This provides a quantitative measure of pathway activity (flux) and turnover rates.
Data Presentation
The data from such an experiment can be summarized to compare the metabolic fate of the tracer under different physiological conditions.
Table 1: Hypothetical Isotope Enrichment in Liver Tissue Following L-Lysine-d9 Administration
| Metabolite | Time Point (Hours) | Isotope Enrichment (%) - Control Group | Isotope Enrichment (%) - LPS-Treated Group |
| L-Lysine-d9 | 2 | 85.2 ± 4.1 | 83.9 ± 5.0 |
| L-Pipecolic Acid-d9 | 2 | 5.3 ± 0.8 | 7.9 ± 1.1 |
| α-Aminoadipic Acid-d6 | 2 | 2.1 ± 0.4 | 3.5 ± 0.6 |
| L-Lysine-d9 | 6 | 60.7 ± 3.5 | 45.1 ± 4.2 |
| L-Pipecolic Acid-d9 | 6 | 12.8 ± 1.5 | 25.4 ± 2.1 |
| α-Aminoadipic Acid-d6 | 6 | 8.9 ± 1.1 | 15.2 ± 1.8 |
| L-Lysine-d9 | 12 | 25.1 ± 2.8 | 15.6 ± 2.5 |
| L-Pipecolic Acid-d9 | 12 | 10.5 ± 1.3 | 18.9 ± 1.9 |
| α-Aminoadipic Acid-d6 | 12 | 7.2 ± 0.9 | 11.8 ± 1.4 |
Note: Isotope enrichment is the percentage of the metabolite pool that is labeled with deuterium. The number of deuterium atoms (e.g., d9, d6) changes based on the metabolic conversion steps.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the stable isotope tracing experiment described above.
Lysine Catabolism and Pipecolic Acid Formation Pathway
This diagram shows a simplified pathway for lysine degradation leading to the formation of L-pipecolic acid and its subsequent metabolism. A deuterated tracer would follow this same path.
References
The Role of Pipecolic Acid-d9 in Advancing Plant Science Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecolic acid (Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged as a critical signaling molecule in plant immunity. It plays a pivotal role in the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism that protects plants from secondary infections. The study of pipecolic acid's biosynthesis, transport, and mode of action is crucial for understanding plant defense and developing novel strategies for crop protection. The stable isotope-labeled analog, Pipecolic acid-d9, serves as an indispensable tool for researchers, enabling precise quantification and metabolic tracing of this key immune regulator. This technical guide provides an in-depth overview of the applications of this compound in plant science, with a focus on experimental protocols and data interpretation.
Core Applications of this compound in Plant Science
The primary applications of this compound in plant science are twofold:
-
As an Internal Standard for Accurate Quantification: this compound is the gold standard for the precise measurement of endogenous pipecolic acid levels in plant tissues using isotope dilution mass spectrometry (IDMS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, derivatization, and ionization. This co-elution and co-ionization corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification.
-
As a Tracer for Metabolic Flux Analysis: By introducing this compound into a plant system, researchers can trace its metabolic fate. This allows for the investigation of its conversion to downstream signaling molecules, such as N-hydroxy-pipecolic acid (NHP), and its transport throughout the plant. Such studies are vital for elucidating the complete signaling cascade of pipecolic acid-mediated immunity.
Quantitative Data Summary
While specific quantitative data for this compound will be generated in individual experiments, the following table summarizes typical concentrations of endogenous pipecolic acid found in the model plant Arabidopsis thaliana under different conditions. These values provide a baseline for designing quantification experiments using this compound as an internal standard.
| Plant Tissue | Treatment Condition | Typical Pipecolic Acid Concentration (nmol/g fresh weight) | Reference |
| Rosette Leaves | Mock (Control) | 0.1 - 1.0 | [1] |
| Rosette Leaves | Pathogen Infiltration (Pseudomonas syringae) | 10 - 100 | [1] |
| Distal (Systemic) Leaves | Pathogen Infiltration of Local Leaves | 5 - 50 | [1] |
| Petiole Exudates | Pathogen Infiltration | Enriched compared to leaf tissue | [1] |
Experimental Protocols
Protocol 1: Quantification of Endogenous Pipecolic Acid using this compound and GC-MS
This protocol describes a general method for the quantification of pipecolic acid in plant tissues using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.[2]
1. Sample Preparation:
- Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolism.
- Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
2. Extraction:
- To the homogenized tissue, add 1 mL of an ice-cold extraction buffer (e.g., 80% methanol).
- Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
- Vortex vigorously for 1 minute and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube. The pellet can be re-extracted for improved recovery.
3. Derivatization:
- Evaporate the supernatant to dryness under a stream of nitrogen gas or in a vacuum concentrator.
- Re-suspend the dried extract in 50 µL of pyridine.
- Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate at 60°C for 30 minutes to facilitate derivatization.
4. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into the GC-MS system.
- Use a suitable capillary column (e.g., DB-5ms).
- The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for derivatized pipecolic acid and this compound.
5. Data Analysis:
- Quantify the endogenous pipecolic acid by calculating the peak area ratio of the analyte to the this compound internal standard.
- Generate a calibration curve using known concentrations of unlabeled pipecolic acid spiked with the same amount of this compound as the samples.
Protocol 2: Tracer Studies using this compound
This protocol outlines a general workflow for tracing the metabolic fate of this compound in plants.
1. Application of this compound:
- Prepare a solution of this compound in water or a mild buffer.
- Apply the solution to the plant via root drenching, leaf infiltration, or petiole feeding. The application method will depend on the specific research question.
2. Time-Course Sampling:
- Harvest plant tissues (e.g., local and systemic leaves, roots, phloem exudates) at various time points after application.
- Immediately freeze the samples in liquid nitrogen.
3. Metabolite Extraction and Analysis:
- Extract metabolites from the harvested tissues as described in Protocol 1.
- Analyze the extracts using high-resolution mass spectrometry (e.g., LC-QTOF-MS or Orbitrap-MS) to identify and quantify this compound and its potential downstream metabolites (e.g., N-hydroxy-pipecolic acid-d9).
- The mass shift of +9 Da will distinguish the labeled compounds from their endogenous, unlabeled counterparts.
4. Data Interpretation:
- Monitor the appearance and accumulation of labeled metabolites over time to determine the kinetics of pipecolic acid metabolism and transport.
- Compare the metabolic profiles of different tissues to understand the spatial dynamics of pipecolic acid signaling.
Signaling Pathways and Experimental Workflows
Pipecolic Acid Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of pipecolic acid from lysine and its central role in the systemic acquired resistance (SAR) signaling cascade.
Caption: Biosynthesis and signaling of pipecolic acid in plant immunity.
Experimental Workflow for Quantification using this compound
This diagram outlines the key steps in the quantification of endogenous pipecolic acid using this compound as an internal standard.
Caption: Workflow for pipecolic acid quantification with an internal standard.
Logical Relationship in Metabolic Tracer Studies
This diagram illustrates the logical flow of a tracer study using this compound to investigate its metabolic fate.
Caption: Logic of a metabolic tracer study using this compound.
Conclusion
This compound is a powerful tool that is essential for advancing our understanding of the role of pipecolic acid in plant immunity. Its application as an internal standard ensures the accuracy and reliability of quantification, which is fundamental for correlating metabolite levels with defense responses. Furthermore, its use as a metabolic tracer provides invaluable insights into the dynamic processes of pipecolic acid signaling. The methodologies and workflows presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to the development of innovative strategies for enhancing plant health and resilience.
References
The Role of Deuterated Pipecolic Acid (Pipecolic Acid-d9) in Advancing Zellweger Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zellweger syndrome is a rare, autosomal recessive disorder characterized by the absence or reduction of functional peroxisomes, leading to a complex metabolic dysregulation. A key biomarker for this devastating disease is the accumulation of pipecolic acid in physiological fluids. Accurate and precise quantification of pipecolic acid is paramount for early diagnosis, monitoring disease progression, and evaluating potential therapeutic interventions. This technical guide provides an in-depth overview of the critical role of pipecolic acid-d9, a deuterated stable isotope, as an internal standard in the gold-standard method of gas chromatography-mass spectrometry (GC-MS) for pipecolic acid analysis. We present detailed experimental protocols, comprehensive quantitative data, and visual representations of the relevant metabolic pathways and analytical workflows to equip researchers with the necessary knowledge to advance the study of Zellweger syndrome.
Introduction: The Significance of Pipecolic Acid in Zellweger Syndrome
Zellweger syndrome belongs to a group of peroxisome biogenesis disorders (PBDs) where the formation of peroxisomes is impaired. Peroxisomes are vital cellular organelles responsible for a variety of metabolic processes, including the degradation of very-long-chain fatty acids and the synthesis of plasmalogens. One of the critical functions of peroxisomes is the metabolism of L-pipecolic acid, an intermediate in the degradation pathway of the essential amino acid lysine.[1][2][3]
In individuals with Zellweger syndrome, the absence of functional peroxisomes leads to a deficiency in the enzyme L-pipecolate oxidase.[4][5] This enzyme catalyzes the oxidation of L-pipecolic acid to α-aminoadipic acid (AAA). Consequently, L-pipecolic acid accumulates in the body fluids of patients, making it a crucial biomarker for the disease. The elevated levels of pipecolic acid are a hallmark of Zellweger syndrome and other PBDs, distinguishing them from single peroxisomal enzyme deficiencies.
Accurate measurement of pipecolic acid is therefore essential for:
-
Early and differential diagnosis: Distinguishing Zellweger syndrome from other metabolic disorders.
-
Disease monitoring: Tracking the biochemical progression of the disease.
-
Therapeutic evaluation: Assessing the efficacy of novel drug candidates aimed at restoring peroxisomal function or mitigating the effects of metabolic buildup.
To achieve the necessary accuracy and precision in quantification, stable isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS) has become the reference method. This is where this compound plays a central role.
The Role of this compound as an Internal Standard
This compound is a deuterated form of pipecolic acid, meaning that nine hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This subtle change in mass does not alter the chemical properties of the molecule, allowing it to behave identically to the endogenous (unlabeled) pipecolic acid during sample preparation, derivatization, and chromatographic separation.
However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. By adding a known amount of this compound to a biological sample at the beginning of the analytical process, it serves as an internal standard to correct for any loss of analyte during sample extraction and to account for variations in derivatization efficiency and instrument response. This isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy and reproducibility of the quantification.
Quantitative Data: Pipecolic Acid Levels in Zellweger Syndrome
The accumulation of pipecolic acid in patients with Zellweger syndrome is well-documented. The following tables summarize quantitative data from various studies, highlighting the significant differences between patients and healthy controls.
Table 1: Pipecolic Acid Concentrations in Plasma/Serum
| Population | Sample Size (n) | Pipecolic Acid Concentration (µM) | Reference |
| Zellweger Syndrome Newborns (4-10 days) | 2 | 7.7 - 7.8 | |
| Zellweger Syndrome Infants (3.5 weeks - 2 months) | 3 | 15 - 25 | |
| Normal Newborns | - | 12 ± 5.6 (SD) |
Table 2: L-Pipecolic Acid Oxidation in Liver Homogenates
| Group | Sample Size (n) | L-Pipecolic Acid Oxidation Rate (pmol AAA/mg protein/h) | Reference |
| Zellweger Syndrome Livers | 8 | 1.7 ± 0.3 | |
| Adult Control Livers | 5 | 47.1 ± 6.6 | |
| Infant Control Livers | 10 | 48.3 ± 10.0 |
Experimental Protocols
Accurate quantification of pipecolic acid using this compound as an internal standard involves several critical steps: sample preparation, derivatization, and GC-MS analysis. Two common derivatization methods are presented below.
Method 1: Trimethylsilyl (TMS) and Trifluoroacyl (TFA) Derivatization
This method involves a two-step derivatization of the carboxylic and amino groups of pipecolic acid to increase its volatility for GC-MS analysis.
4.1.1. Sample Preparation and Derivatization
-
Sample Collection: Collect plasma or urine samples.
-
Internal Standard Spiking: To a defined volume of the sample, add a known amount of this compound solution.
-
Deproteinization (for plasma/serum): Precipitate proteins using a suitable agent (e.g., sulfosalicylic acid) and centrifuge to obtain the supernatant.
-
Drying: Evaporate the sample to dryness under a stream of nitrogen.
-
TMS Derivatization (Carboxylic Group): Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried sample to convert the carboxylic acid group to a TMS ester.
-
TFA Derivatization (Amino Group): Subsequently, add N-methyl-bis(trifluoroacetamide) (MBTFA) to derivatize the amino group to a trifluoroacyl derivative. A visual indicator like methyl orange can be used to ensure the reaction environment is appropriate.
4.1.2. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., a non-polar or medium-polarity column).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized pipecolic acid from other sample components. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
For the TMS-TFA derivative of endogenous pipecolic acid: m/z 282 and m/z 297.
-
For the TMS-TFA derivative of this compound: m/z corresponding to the deuterated derivative (e.g., m/z 291 and m/z 306, depending on the fragmentation pattern).
-
Method 2: Pentafluorobenzyl (PFB) Ester Derivatization
This method is highly sensitive due to the electron-capturing properties of the PFB group, making it suitable for analysis by electron capture negative ion chemical ionization (ECNICI) GC-MS.
4.2.1. Sample Preparation and Derivatization
-
Sample Collection and Internal Standard Spiking: As described in section 4.1.1.
-
Extraction: Perform a liquid-liquid extraction to isolate pipecolic acid from the sample matrix.
-
Drying: Evaporate the extract to dryness.
-
Derivatization: Add a solution of pentafluorobenzyl bromide (PFB-Br) in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., diisopropylethylamine) to the dried extract. Heat the mixture to facilitate the reaction.
4.2.2. GC-MS (ECNICI) Analysis
-
Gas Chromatograph: Similar to the TMS-TFA method.
-
Mass Spectrometer: Operate in negative ion chemical ionization mode.
-
Ions to Monitor: Monitor the specific ions corresponding to the PFB ester of endogenous pipecolic acid and its deuterated counterpart.
Visualizing Key Processes
Lysine Degradation and Pipecolic Acid Metabolism
The following diagram illustrates the metabolic pathway of lysine, highlighting the step catalyzed by L-pipecolate oxidase, which is deficient in Zellweger syndrome.
Caption: Lysine degradation pathway leading to pipecolic acid and its subsequent metabolism.
Experimental Workflow for Pipecolic Acid Quantification
This diagram outlines the general workflow for the quantification of pipecolic acid in biological samples using this compound and GC-MS.
Caption: General workflow for pipecolic acid quantification by GC-MS.
Conclusion
The use of this compound as an internal standard for isotope dilution GC-MS analysis is indispensable for accurate and reliable research in Zellweger syndrome. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to implement this robust analytical method. By enabling precise measurement of this key biomarker, the scientific community can continue to make strides in understanding the pathophysiology of Zellweger syndrome, developing novel diagnostic tools, and ultimately, discovering effective treatments for this devastating disorder.
References
- 1. L-pipecolaturia in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal L-pipecolic acid oxidation is deficient in liver from Zellweger syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Tracing Ferroptosis Pathways Using Stable Isotope-Labeled Pipecolic Acid-d9
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide details the application of Pipecolic acid-d9 as a metabolic tracer to investigate the intricate network of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. By leveraging advanced mass spectrometry techniques, researchers can elucidate novel metabolic vulnerabilities and therapeutic targets within this critical cell death pathway.
The Core Machinery of Ferroptosis
Ferroptosis is driven by three major converging events: the dysregulation of iron metabolism, the failure of glutathione-dependent antioxidant defenses, and the subsequent accumulation of lipid-based reactive oxygen species (ROS).
-
Iron Metabolism: Excess intracellular ferrous iron (Fe2+) participates in Fenton reactions, generating highly reactive hydroxyl radicals that initiate lipid peroxidation.
-
Antioxidant Defense: The selenoenzyme Glutathione Peroxidase 4 (GPX4) is the central regulator of ferroptosis. It utilizes glutathione (GSH) to detoxify lipid peroxides. Inhibition of GPX4 or depletion of GSH, often through the blockade of the cystine/glutamate antiporter (System Xc-), leads to the accumulation of lethal lipid ROS.
-
Lipid Metabolism: Polyunsaturated fatty acids (PUFAs), particularly arachidonic acid and adrenic acid, are the primary substrates for peroxidation. These PUFAs are incorporated into membrane phospholipids by the enzyme Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4).
Caption: Overview of the canonical ferroptosis pathway.
Pipecolic Acid Metabolism and Its Potential Link to Ferroptosis
Pipecolic acid is a non-proteinogenic amino acid that is a central intermediate in the degradation of L-lysine in mammals. The pathway primarily occurs within the peroxisome, a key organelle in redox signaling and lipid metabolism.
Hypothesized Connection to Ferroptosis: While direct evidence is emerging, the role of pipecolic acid metabolism in ferroptosis can be hypothesized through its intersection with redox balance and fatty acid metabolism:
-
Redox Homeostasis: The degradation of lysine through the pipecolic acid pathway involves multiple enzymatic steps that can influence the cellular redox state, potentially impacting the production of ROS or the availability of antioxidant precursors.
-
Fatty Acid Metabolism: Peroxisomes are central hubs for fatty acid beta-oxidation. Alterations in peroxisomal function, potentially influenced by fluxes in lysine degradation, could modulate the availability of PUFA substrates required for lipid peroxidation in ferroptosis.
This compound, a stable isotope-labeled version of pipecolic acid, serves as an ideal tracer to map the metabolic fate of the lysine degradation pathway under ferroptosis-inducing conditions.
Caption: Peroxisomal pathway of L-lysine degradation.
Experimental Design: Tracing this compound in Ferroptosis
The core of this approach is a stable isotope tracing experiment coupled with mass spectrometry-based metabolomics. This allows for the precise tracking of the deuterium-labeled pipecolic acid backbone as it is metabolized by cells undergoing ferroptosis.
Experimental Workflow
A typical workflow involves the following stages:
-
Cell Culture: Plate cells and allow them to adhere.
-
Ferroptosis Induction: Treat one group of cells with a ferroptosis inducer (e.g., Erastin or RSL3) and another with a vehicle control.
-
Isotope Labeling: Concurrently with the treatment, supplement the cell culture medium with this compound.
-
Time Course: Collect samples at various time points (e.g., 0, 4, 8, 12 hours) to monitor the dynamic changes in metabolism.
-
Metabolite Extraction: Quench metabolic activity rapidly and perform a biphasic extraction to separate polar (metabolites) and non-polar (lipids) fractions.
-
LC-MS/MS Analysis: Analyze the extracted fractions using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify both unlabeled and d9-labeled metabolites.
-
Data Analysis: Process the raw data to determine the fractional enrichment of deuterium in downstream metabolites, comparing the ferroptosis-induced group to the control.
Caption: Experimental workflow for this compound tracing.
Detailed Experimental Protocols
Protocol 4.1: Induction of Ferroptosis and Isotope Labeling
-
Cell Seeding: Seed HT-1080 or other ferroptosis-sensitive cell lines in 6-well plates at a density of 2.5 x 10^5 cells per well. Allow cells to adhere for 24 hours.
-
Medium Preparation: Prepare fresh DMEM medium. For the labeling experiment, use medium supplemented with a final concentration of 100 µM this compound.
-
Treatment:
-
Control Group: Replace the medium with the this compound-supplemented medium containing 0.1% DMSO (vehicle).
-
Ferroptosis Group: Replace the medium with the this compound-supplemented medium containing 10 µM Erastin or 1 µM RSL3.
-
-
Incubation: Incubate the plates for the desired time points (e.g., 8 hours).
Protocol 4.2: Metabolite Extraction
-
Quenching: Aspirate the medium and immediately place the plate on dry ice. Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolic activity.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.
-
Phase Separation: Add 500 µL of ice-cold water and 1 mL of ice-cold chloroform to each tube. Vortex vigorously for 10 minutes at 4°C.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C. Three layers will form:
-
Upper aqueous layer: Contains polar metabolites.
-
Middle protein disc.
-
Lower organic layer: Contains lipids.
-
-
Fraction Collection: Carefully collect the upper aqueous layer and the lower organic layer into separate tubes.
-
Drying: Dry the fractions completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until LC-MS/MS analysis.
Data Presentation and Interpretation
The primary output of the LC-MS/MS analysis is the relative abundance of different isotopologues for each detected metabolite. This data can be summarized to show the fractional contribution of the tracer to each metabolite pool.
Table 1: Hypothetical Fractional Enrichment of Downstream Metabolites
This table illustrates how data might be presented to compare the metabolic fate of this compound under control and ferroptotic conditions. An increased fractional enrichment suggests an upregulation of that specific metabolic pathway.
| Metabolite | Pathway | Labeled Isotopologues | Fractional Enrichment (Control) | Fractional Enrichment (Ferroptosis) | Fold Change |
| α-aminoadipic acid | Lysine Degradation | d7, d8 | 15.2% ± 1.8% | 28.5% ± 2.5% | 1.88 |
| Glutamate | TCA Cycle Anaplerosis | d1, d2 | 2.1% ± 0.4% | 3.5% ± 0.6% | 1.67 |
| Acetyl-CoA | Central Carbon Met. | d2 | 0.8% ± 0.1% | 0.9% ± 0.2% | 1.13 |
| Palmitate (C16:0) | Fatty Acid Synthesis | d2, d4, ... | 0.5% ± 0.1% | 1.5% ± 0.3% | 3.00 |
Data are presented as mean ± SD. Fractional enrichment is calculated as the sum of labeled isotopologue peak areas divided by the total peak area for all isotopologues of that metabolite.
Interpreting the Results
-
An increase in d7/d8-α-aminoadipic acid in the ferroptosis group would confirm that the lysine degradation pathway is active and potentially upregulated.
-
The appearance of deuterium labels on glutamate would suggest that intermediates from lysine breakdown are entering the TCA cycle.
-
A significant increase in labeled fatty acids (like palmitate) could indicate that under ferroptotic stress, cells are shunting carbon from amino acid catabolism into de novo lipogenesis, potentially altering the membrane lipid composition and sensitivity to peroxidation.
Caption: Investigating metabolic reprogramming in ferroptosis.
Conclusion
Using this compound as a tracer provides a powerful method to dissect the metabolic adaptations that occur during ferroptosis. This approach moves beyond static measurements of metabolite levels to provide a dynamic view of metabolic flux. By tracing the fate of lysine-derived carbon, researchers can uncover novel regulatory nodes connecting amino acid catabolism, redox homeostasis, and lipid metabolism, ultimately revealing new vulnerabilities that can be targeted for therapeutic intervention in diseases driven by ferroptosis.
A Technical Guide to Commercial Sources and Purity of Pipecolic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability and purity of deuterated Pipecolic acid (Pipecolic acid-d9), a critical internal standard for mass spectrometry-based quantification of its unlabeled counterpart in various biological matrices. Ensuring the chemical and isotopic integrity of this stable isotope-labeled standard is paramount for accurate and reproducible analytical results in metabolomics, clinical diagnostics, and pharmacokinetic studies.
Commercial Availability
This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically supplied as a solid and should be stored under recommended conditions to maintain its stability. A summary of prominent commercial sources is provided in Table 1.
Table 1: Commercial Sources of this compound
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Cayman Chemical | 43070 | 790612-94-1 | C₆H₂D₉NO₂ | 138.2 |
| Santa Cruz Biotechnology | sc-214375 | 790612-94-1 | C₆H₂D₉NO₂ | 138.21 |
| LGC Standards | TRC-P479762 | 790612-94-1 | C₆D₉H₂NO₂ | 138.21 |
| MedChemExpress | HY-Y0669S | 790612-94-1 | C₆H₂D₉NO₂ | 138.21 |
| Biosynth | FP27059 | 790612-94-1 | C₆H₂D₉NO₂ | 138.21 g/mol |
| Clearsynth | CS-T-24432 | 790612-94-1 | Not Specified | Not Specified |
| Smolecule | S875394 | 790612-94-1 | C₆H₁₁NO₂ (unlabeled) | 138.214 |
Purity Specifications
The purity of this compound is a critical parameter and is typically defined by two key metrics: chemical purity and isotopic purity. Chemical purity refers to the percentage of the compound of interest, free from other chemical entities. Isotopic purity, specifically the isotopic enrichment, indicates the percentage of molecules that contain the desired number of deuterium atoms. Stated purity levels from various suppliers are summarized in Table 2. It is important to note that lot-to-lot variability can exist, and it is always recommended to refer to the Certificate of Analysis (CoA) for specific batch data.
Table 2: Purity Specifications of Commercial this compound
| Supplier | Chemical Purity | Isotopic Purity/Enrichment |
| Cayman Chemical | Not explicitly stated | ≥99% deuterated forms (d1-d9)[1] |
| Santa Cruz Biotechnology | Refer to Certificate of Analysis for lot specific data[2] | Not explicitly stated |
| LGC Standards | >95% (HPLC)[3] | Not explicitly stated |
| MedChemExpress | Not explicitly stated | Not explicitly stated |
| Biosynth | Not explicitly stated | Not explicitly stated |
| Clearsynth | Accompanied by Certificate of Analysis[4] | Not explicitly stated |
| Smolecule | High-purity[5] | Not explicitly stated |
Experimental Protocols for Purity Determination
The determination of chemical and isotopic purity of this compound requires robust analytical methodologies. The following sections detail generalized protocols for these assessments.
Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of Pipecolic acid and its deuterated analog. Chiral HPLC methods can also be employed to resolve the D- and L-enantiomers.
Objective: To determine the chemical purity of this compound and to separate its enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound in methanol at a concentration of 5 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of water and acetonitrile (50:50, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
The chemical purity is calculated by integrating the peak area of this compound and expressing it as a percentage of the total peak area in the chromatogram.
-
The retention times of the D- and L-enantiomers will differ on a chiral column, allowing for their separation and individual quantification.
-
Logical Flow for HPLC Purity Analysis
References
Navigating the Safe Handling of Pipecolic Acid-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Safety Data Sheet (SDS) and Hazard Identification
Although a dedicated SDS for Pipecolic acid-d9 is not available, the hazard profile is expected to be analogous to that of L-pipecolic acid. The following information is based on available data for the non-deuterated form.
Hazard Identification:
Pipecolic acid is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Signal Word: Warning
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 2: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 790612-94-1 |
| Molecular Formula | C₆H₂D₉NO₂ |
| Molecular Weight | 138.21 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (Isotopic Enrichment) |
| Solubility | Soluble in water and DMSO |
| Storage Temperature | -20°C for long-term storage |
Section 3: Handling and Personal Protective Equipment
Proper handling and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure and ensure laboratory safety.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves. Gloves must be inspected prior to use. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
Section 4: Experimental Protocols and Visualization
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays. Below is a generalized experimental workflow and a diagram illustrating the hierarchy of safety controls.
General Experimental Workflow for using this compound as an Internal Standard:
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh a precise amount of the solid.
-
Dissolve the compound in a suitable solvent (e.g., methanol, water, or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the stock solution to create working solutions at the desired concentrations for spiking into samples and creating calibration curves.
-
-
Sample Preparation:
-
To each biological sample (e.g., plasma, urine, tissue homogenate) and calibration standard, add a known amount of the this compound internal standard working solution.
-
Vortex mix thoroughly.
-
Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Monitor the specific mass transitions for both the analyte (Pipecolic acid) and the internal standard (this compound).
-
The ratio of the analyte peak area to the internal standard peak area is used for quantification.
-
Hierarchy of Safety Controls:
To ensure the safest possible handling of this compound, a hierarchical approach to risk mitigation should be implemented. This involves prioritizing engineering and administrative controls over a sole reliance on personal protective equipment.
By adhering to the safety guidelines, handling procedures, and experimental protocols outlined in this technical guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work. Always consult with your institution's environmental health and safety department for specific guidance and requirements.
References
The Enigmatic Isomers: A Technical Guide to the Natural Abundance of Pipecolic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipecolic acid, a non-proteinogenic amino acid derived from the metabolism of lysine, exists as two chiral isomers, L-pipecolic acid and D-pipecolic acid. These stereoisomers, once considered mere metabolic byproducts, are now recognized as critical players in a range of physiological and pathological processes across kingdoms of life. In plants, L-pipecolic acid is a key signaling molecule in systemic acquired resistance, a vital defense mechanism against pathogens. In mammals, altered levels of both isomers are associated with several metabolic disorders, including peroxisomal biogenesis disorders and pyridoxine-dependent epilepsy, highlighting their diagnostic and potential therapeutic relevance. This technical guide provides a comprehensive overview of the natural abundance of L- and D-pipecolic acid in various biological samples, details the experimental protocols for their quantification, and illustrates the key metabolic pathways involved.
Natural Abundance of Pipecolic Acid Isomers
The concentrations of L- and D-pipecolic acid vary significantly across different biological matrices and species. The following tables summarize the reported quantitative data for these isomers in human, animal, and plant samples.
Table 1: Pipecolic Acid Isomer Concentrations in Human Biological Samples
| Biological Matrix | Isomer | Concentration Range | Notes |
| Plasma | L-Pipecolic Acid | 0.5 - 2.5 µmol/L | Predominant isomer in plasma. |
| D-Pipecolic Acid | < 0.5 µmol/L | Levels can increase with chronic liver disease. | |
| Urine | L-Pipecolic Acid | Variable | |
| D-Pipecolic Acid | Higher than in plasma | Believed to originate primarily from gut microbial metabolism of lysine.[1] | |
| Cerebrospinal Fluid (CSF) | Total Pipecolic Acid | Reported in patients with hyperpipecolic acidemia. |
Table 2: Pipecolic Acid Isomer Concentrations in Animal Models
| Species | Tissue/Fluid | Isomer | Concentration | Notes |
| Rat | Brain | Total Pipecolic Acid | ~1 nmol/g tissue | Higher concentrations found in the hypothalamus, pons-medulla oblongata, and cerebellum.[2] |
| Mouse | Brain | Total Pipecolic Acid | Comparable to rat brain | Metabolism of pipecolic acid has been demonstrated in newborn mice.[3] |
| Rabbit | Kidney | L-Pipecolic Acid | 106 pmoles/min/mg protein (degradation rate) | Demonstrates a high rate of L-pipecolic acid metabolism compared to other species.[4] |
| D-Pipecolic Acid | ~50-60% higher degradation rate than L-isomer | [4] |
Table 3: Pipecolic Acid Content in Plant Tissues
| Plant Species | Tissue | Isomer | Concentration/Observation | Notes |
| Arabidopsis thaliana | Leaves | L-Pipecolic Acid | Accumulates to high levels upon pathogen infection. | Plays a crucial role in systemic acquired resistance. |
| D-Pipecolic Acid | Not typically detected in significant amounts. | L-enantiomer is the biologically active form in plant immunity. | ||
| Tobacco (Nicotiana tabacum) | Leaves | L-Pipecolic Acid | Accumulates upon infection with Pseudomonas syringae. | Exogenous application enhances disease resistance. |
| Soybean (Glycine max) | L-Pipecolic Acid | Higher proportion of L-isomer found. | ||
| Various Edible Plants | Total Pipecolic Acid | High concentrations found in some species. |
Metabolic Pathways of Pipecolic Acid Isomers
Pipecolic acid isomers are synthesized from L-lysine through distinct metabolic pathways that vary between organisms.
L-Pipecolic Acid Biosynthesis in Mammals and Plants
In mammals, L-pipecolic acid is an intermediate in the degradation of L-lysine. While two pathways, the saccharopine and the pipecolic acid pathways, are known for lysine degradation, the precise route to L-pipecolic acid is still under investigation.
In plants, the biosynthesis of L-pipecolic acid is a critical component of the immune response. The pathway involves the conversion of L-lysine to dehydropipecolic acid intermediates by the aminotransferase AGD2-like defense response protein (ALD1), followed by reduction to L-pipecolic acid by the reductase SAR-deficient 4 (SARD4). This L-pipecolic acid is then further metabolized to N-hydroxypipecolic acid (NHP), the active signaling molecule for systemic acquired resistance.
Origin of D-Pipecolic Acid
In humans, D-pipecolic acid is primarily derived from the metabolic activity of intestinal bacteria on dietary lysine. This is supported by observations that plasma levels of the D-isomer increase after ingestion of lysine-rich foods.
Experimental Protocols for Isomer Quantification
The accurate quantification of L- and D-pipecolic acid requires chiral separation techniques due to their identical mass and similar chemical properties.
Sample Preparation
A generic sample preparation workflow for the analysis of pipecolic acid isomers from biological fluids typically involves the following steps:
-
Internal Standard Addition: A known concentration of a suitable internal standard (e.g., deuterated pipecolic acid or an amino acid not present in the sample) is added to a precise volume of the biological sample (e.g., plasma, urine).
-
Deproteinization: Proteins are precipitated, commonly by the addition of a solvent such as methanol or acetonitrile, and removed by centrifugation.
-
Supernatant Collection and Evaporation: The clear supernatant is transferred to a new tube and dried under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: The dried residue is redissolved in a specific volume of the initial mobile phase for injection into the analytical system.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of pipecolic acid isomers.
-
Chromatographic Separation:
-
Column: A chiral stationary phase is essential for the separation of the enantiomers. Examples include teicoplanin-based columns or other chiral selectors.
-
Mobile Phase: The composition of the mobile phase is optimized for the specific column and analytes. It often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, formic acid).
-
Gradient/Isocratic Elution: Either a gradient or isocratic elution profile can be employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. For pipecolic acid, a common transition is m/z 130 -> m/z 84.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of pipecolic acid.
-
Derivatization: As pipecolic acid is not sufficiently volatile for GC analysis, a derivatization step is required. This involves converting the amino and carboxylic acid groups into less polar and more volatile moieties. A common derivatizing agent is propyl chloroformate.
-
Gas Chromatographic Separation: A capillary column with a suitable stationary phase is used to separate the derivatized analytes.
-
Mass Spectrometric Detection: Electron ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
Conclusion and Future Perspectives
The study of pipecolic acid isomers is a rapidly evolving field with significant implications for basic research and clinical applications. The data presented in this guide underscore the differential abundance and roles of L- and D-pipecolic acid in various biological systems. For researchers and drug development professionals, understanding the baseline levels and metabolic pathways of these isomers is crucial for identifying disease biomarkers, elucidating mechanisms of action, and developing novel therapeutic strategies. Future research should focus on expanding the quantitative data across a wider range of biological samples and disease states, further refining analytical methodologies for high-throughput screening, and fully unraveling the complex signaling networks in which these enigmatic isomers participate.
References
- 1. Human Metabolome Database: Showing metabocard for D-Pipecolic acid (HMDB0005960) [hmdb.ca]
- 2. Quantitative determination and regional distribution of pipecolic acid in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation and metabolism of pipecolic acid in the developing brain of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative rates of metabolism of pipecolic acid in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Pipecolic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipecolic acid (Pip), a non-proteinogenic amino acid derived from the catabolism of lysine, is an increasingly important biomarker in various physiological and pathological processes.[1][2][3] In humans, elevated levels of pipecolic acid are associated with several metabolic disorders, including Zellweger syndrome, chronic liver diseases, and pyridoxine-dependent epilepsy.[1][2] In plants, it plays a crucial role in systemic acquired resistance against pathogens. This application note provides a detailed protocol for the robust and sensitive quantitative analysis of pipecolic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, involving a straightforward derivatization step, is suitable for high-throughput analysis in research and clinical settings.
Introduction
The accurate quantification of pipecolic acid is essential for understanding its role in various biological systems and for the diagnosis and monitoring of associated disorders. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of small molecules like pipecolic acid. However, due to its low volatility, derivatization is a critical step to enable its passage through the GC column. This protocol details a method utilizing propyl chloroformate for derivatization, which is both efficient and cost-effective. Alternative derivatization methods, such as a two-step process using trimethylsilyl (TMS) and trifluoroacyl (TFA) derivatives, have also been reported and are suitable for specific applications.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of pipecolic acid using GC-MS is depicted in the following diagram.
Caption: Experimental Workflow for Pipecolic Acid Quantification by GC-MS.
Experimental Protocols
Materials and Reagents
-
Pipecolic Acid (Sigma-Aldrich)
-
L-Norvaline (Internal Standard, Sigma-Aldrich)
-
Propyl Chloroformate (Sigma-Aldrich)
-
Pyridine (Sigma-Aldrich)
-
Propanol (HPLC Grade, Fisher Scientific)
-
Chloroform (HPLC Grade, Fisher Scientific)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Methanol (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Biological matrix (e.g., plasma, plant tissue)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
GC Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (or equivalent)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials (1.5 mL) with inserts
Sample Preparation
-
Extraction from Plant Tissue:
-
Accurately weigh approximately 100 mg of fresh leaf tissue.
-
Homogenize the tissue in a suitable solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet the debris.
-
Collect the supernatant for further processing.
-
-
Extraction from Plasma:
-
To 50 µL of plasma, add a deproteinizing agent (e.g., methanol or acetonitrile).
-
Vortex thoroughly and centrifuge to precipitate proteins.
-
Collect the supernatant.
-
-
Internal Standard Addition:
-
To the extracted sample, add a known concentration of the internal standard, L-norvaline. The concentration should be similar to the expected concentration of pipecolic acid in the samples.
-
Derivatization Procedure (Propyl Chloroformate Method)
This one-step derivatization procedure is based on the method described by Yu et al. (2020).
-
Transfer the sample extract containing the internal standard to a clean glass tube.
-
Add propanol and pyridine to the sample.
-
Add propyl chloroformate and vortex immediately. Propyl chloroformate reacts with both the carboxyl and amino groups of pipecolic acid and norvaline.
-
The reaction is exothermic; allow it to proceed for 1 minute at room temperature.
-
Add chloroform for liquid-liquid extraction.
-
Add a small amount of 0.1 M HCl to stop the reaction and separate the phases.
-
Vortex and centrifuge to separate the layers.
-
Transfer the lower organic layer (chloroform) to a new tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to an autosampler vial for GC-MS analysis.
GC-MS Parameters
The following are recommended starting parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL (splitless) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 200 °C, hold for 2 min | |
| Ramp 2: 20 °C/min to 280 °C, hold for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Pipecolic Acid Derivative: 170, 128 |
| Norvaline Derivative (IS): 158, 72 | |
| Dwell Time | 25 ms per ion |
Calibration and Quantification
-
Prepare a series of calibration standards of pipecolic acid at different concentrations in the same matrix as the samples.
-
Add the internal standard to each calibrator at a constant concentration.
-
Process the calibration standards using the same derivatization and analysis procedure as the unknown samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the pipecolic acid derivative to the peak area of the internal standard derivative against the concentration of pipecolic acid.
-
The concentration of pipecolic acid in the unknown samples can then be determined from this calibration curve. Data analysis can be performed using software such as MassHunter Workstation.
Quantitative Data Summary
The performance of the GC-MS method for pipecolic acid quantification is summarized in the table below, based on reported data.
| Parameter | Result | Reference |
| Linearity Range | 10 - 150 ng | |
| Correlation Coefficient (r²) | > 0.999 | |
| Precision (RSD) | < 5% (Intra-day and Inter-day) | |
| Accuracy (RE) | Within ± 5% |
Signaling Pathway Diagram
Pipecolic acid is a key signaling molecule in plant systemic acquired resistance (SAR). The simplified signaling pathway is illustrated below.
Caption: Simplified Pipecolic Acid Signaling Pathway in Plant Immunity.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of pipecolic acid using GC-MS. The method is sensitive, reliable, and applicable to various biological matrices. By following this protocol, researchers can accurately measure pipecolic acid levels, facilitating further investigation into its biological roles and its utility as a clinical biomarker.
References
Application Note and Protocol: Pipecolic Acid-d9 Sample Preparation for Plasma Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecolic acid, a cyclic amino acid derived from the metabolism of lysine, is a significant biomarker in various physiological and pathological states.[1][2] Its quantification in plasma is crucial for studying metabolic disorders and for monitoring therapeutic interventions. Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based metabolomics to correct for matrix effects and variations during sample preparation.[3][4] This document provides detailed protocols for the preparation of plasma samples for the analysis of pipecolic acid using Pipecolic Acid-d9 (d9-PA) as an internal standard. Two common and effective methods are described: protein precipitation and solid-phase extraction (SPE).
Metabolic Pathway of Pipecolic Acid
Pipecolic acid is synthesized from L-lysine through two primary pathways: the saccharopine pathway and the pipecolate pathway.[1] The saccharopine pathway is the major route in mammals.
Experimental Protocols
Materials and Reagents
-
Human plasma (EDTA)
-
This compound (d9-PA) solution (1 mg/mL in methanol)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Strong Cation Exchange (SCX) SPE cartridges
-
Ammonium hydroxide (NH4OH)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Protocol 1: Protein Precipitation (PPT)
This method is rapid and effective for high-throughput sample processing.
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with 10 µL of a working solution of this compound (concentration should be optimized based on the expected endogenous levels of pipecolic acid). Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample. The use of acidified acetonitrile can improve protein precipitation efficiency.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract by removing more interfering matrix components. A strong cation exchange (SCX) mechanism is suitable for the retention of the amine group in pipecolic acid.
Procedure:
-
Protein Precipitation: Perform steps 1-5 of the Protein Precipitation protocol to obtain the supernatant.
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and weakly retained impurities.
-
Elution: Elute the pipecolic acid and its deuterated internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of pipecolic acid in plasma using methods similar to those described above.
Table 1: Recovery and Precision of Pipecolic Acid Analysis in Plasma
| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference |
| Recovery | 93.8% | >85% | |
| Intra-assay CV (%) | 3.1 - 7.9% | 3.2% | |
| Inter-assay CV (%) | 5.7 - 13% | 3.4% |
Table 2: Linearity and Sensitivity of Pipecolic Acid Analysis in Plasma
| Parameter | Value | Reference |
| Linear Range (µmol/L) | 0.05 - 50 | |
| Lower Limit of Quantification (LLOQ) (µmol/L) | 0.050 | |
| Lower Limit of Detection (LLOD) (µmol/L) | 0.010 |
Discussion
Considerations for Using Deuterated Internal Standards
While stable isotope-labeled internal standards like this compound are the gold standard for quantitative mass spectrometry, it is crucial to be aware of potential challenges.
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or matrix, especially at non-carbon positions. The use of a highly deuterated standard like d9-PA, where deuteriums are on stable carbon positions, minimizes this risk.
-
Chromatographic Shift: In some cases, deuterated compounds may exhibit a slight shift in retention time compared to their non-labeled counterparts. This should be evaluated during method development to ensure accurate integration of both analyte and internal standard peaks.
-
Purity: The isotopic purity of the internal standard is critical to avoid interference with the quantification of the endogenous analyte.
Method Selection
-
Protein Precipitation is a simple, fast, and cost-effective method suitable for large-scale metabolomic studies where high throughput is a priority. However, it may result in a higher level of matrix effects compared to SPE.
-
Solid-Phase Extraction provides a cleaner sample extract, reducing matrix suppression and improving assay sensitivity and robustness. It is the preferred method when lower detection limits are required or when dealing with complex matrices.
Conclusion
The described protein precipitation and solid-phase extraction protocols provide reliable and reproducible methods for the preparation of plasma samples for the quantification of pipecolic acid using this compound as an internal standard. The choice of method will depend on the specific requirements of the study, such as throughput, required sensitivity, and the complexity of the plasma matrix. Careful validation of the chosen method is essential to ensure accurate and precise results in metabolomics research and drug development.
References
Application of Pipecolic acid-d9 in pharmacokinetic studies.
Introduction
Pipecolic acid, a cyclic amino acid derived from the metabolism of lysine, is a significant biomarker in various physiological and pathological processes. Its accurate quantification in biological matrices is crucial for pharmacokinetic (PK) studies, which are fundamental in drug development and clinical research. The use of stable isotope-labeled internal standards (SIL-IS), such as Pipecolic acid-d9, is the gold standard for quantitative analysis by mass spectrometry. The co-elution of the SIL-IS with the analyte of interest allows for the correction of matrix effects and variations in sample processing and instrument response, thereby enhancing the accuracy and precision of the analytical method.[1][2][3] This application note provides a detailed protocol for the quantification of pipecolic acid in plasma using this compound as an internal standard with a UPLC-MS/MS system.
Pharmacokinetic Significance of Pipecolic Acid
Pipecolic acid is involved in several metabolic pathways and its concentration in biological fluids can be indicative of certain disease states. In pharmacokinetic studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs that may interact with or affect lysine metabolism is critical. Accurate measurement of pipecolic acid concentrations over time allows researchers to assess the impact of new chemical entities on these pathways.
Advantages of Using this compound as an Internal Standard
The ideal internal standard should have physicochemical properties as close as possible to the analyte. This compound, being a deuterated analog of pipecolic acid, offers several advantages:
-
Similar chromatographic behavior: It co-elutes with the unlabeled pipecolic acid, ensuring that both experience the same matrix effects.
-
Identical extraction recovery: During sample preparation, the losses of the analyte and the internal standard are proportional.
-
Mass differentiation: The mass difference allows for simultaneous detection by the mass spectrometer without isobaric interference.
Experimental Protocol: Quantification of Pipecolic Acid in Plasma
This protocol is adapted from validated methods for the analysis of amino acids in plasma and is optimized for the use of this compound.[3][4]
1. Materials and Reagents
-
Pipecolic Acid (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Stock and Working Solutions
-
Pipecolic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve pipecolic acid in ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the pipecolic acid stock solution in a suitable solvent (e.g., 50:50 ACN/water) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same solvent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pipecolic Acid: m/z 130.1 > 84.1
-
This compound: m/z 139.1 > 93.1
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation: Method Validation Summary
The following tables summarize the expected performance of the analytical method based on validation data from similar assays.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Pipecolic Acid | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 100 | < 15 | 85-115 | < 15 | 85-115 |
| HQC | 800 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85-115 | 85-115 |
| HQC | 800 | 85-115 | 85-115 |
Visualizations
Diagram 1: Experimental Workflow for Pipecolic Acid Quantification
Caption: Workflow for the quantification of pipecolic acid in plasma.
Diagram 2: Role of this compound as an Internal Standard
Caption: Logical relationship of using an internal standard for accurate quantification.
Diagram 3: Lysine Metabolism to Pipecolic Acid
Caption: Simplified metabolic pathway of L-lysine to L-pipecolic acid.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Application Note: Quantitative Analysis of Pipecolic Acid in Plant Tissue Using Isotope Dilution Mass Spectrometry with Pipecolic Acid-d9
Audience: Researchers, scientists, and drug development professionals in plant biology, metabolomics, and crop protection.
Abstract: Pipecolic acid (Pip) is a critical signaling molecule in plant immunity, playing a central role in the establishment of Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism.[1] Accurate quantification of Pip is essential for understanding plant-pathogen interactions and developing novel crop protection strategies. This document provides a detailed protocol for the extraction and quantification of pipecolic acid from plant tissues using a robust isotope dilution method with Pipecolic acid-d9 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high precision and accuracy by correcting for metabolite loss during sample preparation and variations in instrument response.[2]
Biological Context: The Pipecolic Acid Signaling Pathway
Pipecolic acid is a non-protein amino acid derived from L-lysine.[3] Upon pathogen recognition, its biosynthesis is significantly induced. The pathway begins with the conversion of L-lysine to Δ1-piperideine-2-carboxylic acid (P2C) by the aminotransferase ALD1, which is then reduced to Pip by the enzyme SARD4.[1][4] For full immune activation, Pip is further converted to its bioactive derivative, N-hydroxy-pipecolic acid (NHP), by the flavin-dependent monooxygenase FMO1. Both Pip and NHP act as mobile signals, accumulating in distal tissues to prime the plant for a more rapid and robust defense response against subsequent attacks.
Caption: Pipecolic acid biosynthesis and its central role in activating plant immunity.
Experimental Application and Protocol
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative metabolomics. Because it is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation in the mass spectrometer. However, its mass difference allows it to be distinguished and used to normalize for any analyte loss during the extraction and sample handling process, thereby ensuring high accuracy.
Overall Experimental Workflow
The procedure involves harvesting and immediately freezing plant tissue to quench metabolic activity. A known quantity of this compound is added before homogenization and extraction. Following a liquid-liquid extraction to separate polar metabolites from lipids and proteins, the polar phase is isolated, dried, and reconstituted for analysis by LC-MS/MS.
Caption: Workflow for plant metabolite extraction using a deuterated internal standard.
Detailed Protocol
This protocol is optimized for the analysis of pipecolic acid from approximately 50-100 mg of plant leaf tissue (e.g., Arabidopsis thaliana).
Materials and Reagents:
-
Plant leaf tissue
-
Liquid nitrogen
-
Pipecolic acid (analytical standard)
-
This compound (internal standard)
-
LC-MS grade Methanol, Chloroform, and Water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Refrigerated centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS/MS system
Procedure:
-
Sample Collection: Harvest ~50-100 mg of fresh plant tissue, record the exact weight, and immediately snap-freeze in liquid nitrogen to quench all enzymatic activity. Store at -80°C until extraction.
-
Homogenization: Place the frozen tissue in a pre-chilled 2.0 mL microcentrifuge tube containing steel beads or use a pre-chilled mortar and pestle. Grind the tissue to a fine, homogenous powder under liquid nitrogen.
-
Internal Standard Spiking: To the frozen powder, add a precise volume of this compound solution (e.g., 10 µL of a 10 µg/mL stock solution in 80% methanol). The amount should be chosen to be within the range of the calibration curve and comparable to the expected endogenous Pip concentration.
-
Extraction:
-
Add 1 mL of an ice-cold extraction solvent mixture of Methanol:Chloroform:Water (2.5:1:1 v/v/v).
-
Vortex vigorously for 30 seconds, then incubate on a shaker at 4°C for 30 minutes.
-
-
Phase Separation:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Three layers will form: an upper aqueous/methanol layer (containing polar metabolites like Pip), a protein disc at the interface, and a lower chloroform layer (containing lipids).
-
-
Supernatant Collection: Carefully pipette approximately 400-500 µL of the upper aqueous phase into a new, clean 1.5 mL microcentrifuge tube, being careful not to disturb the protein interface.
-
Drying and Reconstitution:
-
Dry the collected supernatant completely in a vacuum concentrator (SpeedVac) without heat.
-
Reconstitute the dried metabolite pellet in 100 µL of a suitable solvent for LC-MS analysis (e.g., 5% Acetonitrile in water with 0.1% Formic Acid). Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
-
LC-MS/MS Analysis:
-
Transfer the final supernatant to an LC vial with an insert.
-
Inject 5-10 µL onto an appropriate LC column (e.g., a reverse-phase C18 or HILIC column).
-
Analyze using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Example MRM transitions:
-
Pipecolic Acid (Pip): Q1: 130.1 m/z -> Q3: 84.1 m/z
-
This compound (Pip-d9): Q1: 139.1 m/z -> Q3: 93.1 m/z
-
-
Note: These transitions should be empirically optimized on the specific instrument being used.
-
Data Presentation and Interpretation
Quantitative analysis relies on the construction of a calibration curve using known concentrations of the analytical standard (Pipecolic acid) spiked with a constant amount of the internal standard (this compound). The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Table 1: Example Calibration Curve Data
This table illustrates the data used to generate a calibration curve for pipecolic acid quantification.
| Standard Conc. (ng/mL) | Pip Peak Area | Pip-d9 Peak Area | Peak Area Ratio (Pip/Pip-d9) |
| 1 | 4,850 | 495,000 | 0.0098 |
| 5 | 25,100 | 501,000 | 0.0501 |
| 10 | 51,500 | 498,500 | 0.1033 |
| 50 | 248,000 | 496,000 | 0.5000 |
| 100 | 505,000 | 500,000 | 1.0100 |
| 250 | 1,245,000 | 498,000 | 2.5000 |
| 500 | 2,510,000 | 502,000 | 5.0000 |
| Linearity (R²) | 0.9995 |
Table 2: Example Quantification of Pipecolic Acid in Plant Samples
This table shows example results from an experiment comparing Pip levels in wild-type (WT) and Pip-deficient mutant (ald1) plants under mock and pathogen-treated conditions, demonstrating the application of the protocol. Results are often presented as ng of Pip per mg of fresh tissue weight (FW).
| Sample ID | Genotype | Treatment | Peak Area Ratio (Pip/Pip-d9) | Calculated Conc. (ng/mL) | Final Amount (ng/mg FW) |
| 1 | Wild-Type | Mock | 0.085 | 8.2 | 1.64 |
| 2 | Wild-Type | Mock | 0.091 | 8.8 | 1.76 |
| 3 | Wild-Type | Pathogen | 1.550 | 154.5 | 30.90 |
| 4 | Wild-Type | Pathogen | 1.620 | 161.8 | 32.36 |
| 5 | ald1 mutant | Mock | 0.011 | 1.1 | 0.22 |
| 6 | ald1 mutant | Mock | 0.010 | 1.0 | 0.20 |
| 7 | ald1 mutant | Pathogen | 0.015 | 1.5 | 0.30 |
| 8 | ald1 mutant | Pathogen | 0.013 | 1.3 | 0.26 |
Calculations based on a 50 mg sample reconstituted in 100 µL.
The results clearly show a significant, ~18-fold induction of pipecolic acid in pathogen-treated wild-type plants, an effect that is absent in the biosynthesis-deficient ald1 mutant, consistent with published findings.
Conclusion
The protocol described provides a highly sensitive, specific, and reproducible method for the quantification of pipecolic acid in plant tissues. By leveraging this compound as an internal standard, this isotope dilution LC-MS/MS approach overcomes common challenges in metabolite analysis, enabling researchers to generate high-quality quantitative data. This methodology is crucial for dissecting the role of pipecolic acid in plant defense signaling and for screening chemical or genetic interventions that modulate this important pathway for crop improvement.
References
- 1. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Pipecolic Acid-d9 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecolic acid, a cyclic amino acid derived from the metabolism of lysine, is a significant biomarker in various physiological and pathological states. Its quantification in biological matrices is crucial for research in areas such as inborn errors of metabolism (e.g., peroxisomal disorders), neurological disorders, and as a potential modulator of plant immunity. Stable isotope-labeled internal standards, such as Pipecolic acid-d9, are essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample processing. This application note provides a detailed protocol for the analysis of this compound, including LC-MS/MS transition parameters and a sample preparation workflow.
Quantitative Data: LC-MS/MS Transition Parameters
Accurate quantification of this compound using tandem mass spectrometry relies on the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM). The following table summarizes the recommended MRM parameters for Pipecolic acid and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q2) (m/z) | Collision Energy (CE) | Declustering Potential (DP) |
| Pipecolic Acid | 130.1 | 84.1 | Instrument Dependent | Instrument Dependent |
| This compound | 139.2 | 93.1 | Instrument Dependent | Instrument Dependent |
Note on CE and DP: Collision Energy (CE) and Declustering Potential (DP) are instrument-specific parameters and require optimization for the specific mass spectrometer being used. A common starting point for CE optimization for similar small molecules is in the range of 15-35 eV.
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of pipecolic acid from plasma samples using this compound as an internal standard.
1. Materials and Reagents
-
Pipecolic Acid standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Plasma samples
-
Microcentrifuge tubes
-
LC-MS/MS system
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial for analysis.
3. Liquid Chromatography Conditions
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of polar compounds like pipecolic acid (e.g., Luna HILIC, 150 x 3.0 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 95 | 8.0 | 95 |
4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
Visualizations
Pipecolic Acid Metabolic Pathway
Pipecolic acid is an intermediate in the degradation of L-lysine. The pathway involves the removal of an amino group from lysine, cyclization, and subsequent reduction. Understanding this pathway is crucial for interpreting changes in pipecolic acid levels in biological systems.[1][2][3]
Caption: Metabolic pathway of L-lysine to Pipecolic Acid.
Experimental Workflow for Pipecolic Acid Analysis
The following diagram illustrates the key steps involved in the quantification of pipecolic acid from biological samples using LC-MS/MS.
Caption: Workflow for the analysis of Pipecolic Acid.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Pipecolic Acid-d9 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pipecolic acid, a metabolite of lysine, is a significant biomarker in various biological processes and is implicated in certain metabolic disorders.[1][2][3] Its deuterated isotopologue, Pipecolic acid-d9, serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] The incorporation of nine deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification in complex biological matrices. This document provides a detailed protocol for the preparation of a stable and accurate stock solution of this compound, a critical first step for its use in research and drug development applications.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂D₉NO₂ | |
| Molecular Weight | 138.21 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Water | |
| Purity (Deuterated forms) | ≥99% | |
| Recommended Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | |
| Long-term Solid Storage | -20°C (≥ 4 years) |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in water. This concentration is a common starting point for further dilutions into working standards and quality control samples.
Materials and Equipment
-
This compound (solid)
-
High-purity water (e.g., HPLC-grade, Milli-Q® or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated pipettes and sterile, nuclease-free pipette tips
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Vortex mixer
-
Ultrasonic bath
-
Cryogenic vials or amber glass vials for storage
-
Personal protective equipment (lab coat, gloves, safety glasses)
Step-by-Step Procedure
-
Equilibration of Materials: Allow the vial containing this compound and the high-purity water to equilibrate to room temperature before opening to prevent condensation.
-
Mass Calculation: To prepare a 1 mg/mL stock solution, accurately weigh 1 mg of this compound. For a different desired concentration, use the following formula: Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
Weighing the Compound:
-
Tare the analytical balance with a clean, empty weighing vessel (e.g., a microcentrifuge tube or weighing paper).
-
Carefully add this compound to the weighing vessel until the desired mass is reached. Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed this compound to the volumetric flask.
-
Add a portion of the high-purity water (approximately half of the final volume) to the flask.
-
Gently swirl the flask to begin dissolving the solid.
-
-
Complete Dissolution and Volume Adjustment:
-
If necessary, use a vortex mixer and/or an ultrasonic bath to ensure complete dissolution of the solid.
-
Once the solid is fully dissolved, add high-purity water to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into clearly labeled, single-use aliquots in cryogenic or amber glass vials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart outlining the preparation of a this compound stock solution.
References
Application Notes and Protocols for Optimal Pipecolic Acid-d9 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pipecolic acid-d9 (d9-PA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pipecolic acid is a significant biomarker in the diagnosis of peroxisomal disorders and plays a role in various other physiological and pathological processes.[1][2][3][4][5] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it effectively corrects for matrix effects and variations during sample preparation and analysis.
Introduction to this compound as an Internal Standard
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry. This compound, a deuterated analog of Pipecolic acid, is an ideal SIL-IS for the quantification of endogenous Pipecolic acid. It shares identical chemical and physical properties with the analyte, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation. This minimizes analytical variability and enhances the accuracy of quantification. However, it is important to be aware that deuterium-labeled compounds can sometimes exhibit slight differences in retention time compared to their unlabeled counterparts.
The general workflow for the quantification of Pipecolic acid using a d9-PA internal standard is depicted in the following diagram:
Mass Spectrometry Settings for Optimal Detection
Optimal mass spectrometry settings are critical for achieving high sensitivity and specificity. The following table summarizes the recommended starting parameters for the detection of Pipecolic acid and this compound. These parameters should be optimized for the specific instrument being used.
| Parameter | Pipecolic Acid (Analyte) | This compound (Internal Standard) | Notes |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Both compounds readily form protonated molecules. |
| Precursor Ion (m/z) | 130 | 139 | [M+H]+ |
| Product Ion (m/z) | 84 | 93 (predicted) | Corresponds to the loss of formic acid [M+H - HCOOH]+. The d9-labeled fragment would have a mass shift of +9. |
| Dwell Time (ms) | 100-200 | 100-200 | Should be optimized to ensure sufficient data points across the chromatographic peak. |
| Collision Energy (eV) | 15-25 | 15-25 | To be optimized for maximum fragmentation intensity. |
| Cone Voltage (V) | 20-40 | 20-40 | To be optimized for maximum precursor ion intensity. |
Table 1: Recommended Mass Spectrometry Settings
The principle of Multiple Reaction Monitoring (MRM) for Pipecolic acid and its d9-labeled internal standard is illustrated below:
Experimental Protocols
Sample Preparation from Plasma/Serum
This protocol is adapted from established methods for Pipecolic acid extraction from plasma.
-
Aliquoting: To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject 5-10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
The following chromatographic conditions are a good starting point and may require optimization for specific applications and columns. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining polar compounds like Pipecolic acid.
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Luna HILIC, 150 x 3.0 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile/Water (90:10, v/v) with 5 mM Ammonium Formate |
| Gradient | Isocratic or a shallow gradient depending on the required separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Recommended Liquid Chromatography Conditions
Data Analysis and Quantification
The quantification of Pipecolic acid is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Pipecolic acid and a fixed concentration of the internal standard.
The logical relationship for data analysis is as follows:
Conclusion
The use of this compound as an internal standard in conjunction with a well-optimized LC-MS/MS method allows for the highly sensitive, specific, and accurate quantification of Pipecolic acid in various biological matrices. The protocols and settings provided in this document serve as a comprehensive guide for researchers and scientists. Method validation, including the assessment of linearity, accuracy, precision, and matrix effects, should be performed according to established guidelines to ensure reliable results.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chiral Separation of Pipecolic Acid Enantiomers using a d9-Pipecolic Acid Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the chiral separation and quantification of D- and L-pipecolic acid enantiomers in biological matrices, such as plasma, using a stable isotope-labeled internal standard, d9-pipecolic acid. This method is crucial for researchers in drug development and clinical diagnostics, where the stereochemistry of molecules can significantly impact their pharmacological activity and metabolic fate.
Pipecolic acid is a cyclic amino acid that plays a role in various biological processes, and its enantiomers can have different physiological effects. Therefore, a robust and sensitive method for their individual quantification is essential. The use of a deuterated internal standard, such as d9-pipecolic acid, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
D-Pipecolic Acid
-
L-Pipecolic Acid
-
d9-Pipecolic Acid (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Plasma or other biological matrix
Equipment
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Chiral HPLC Column (e.g., a macrocyclic glycopeptide-based column)
-
Analytical Balance
-
Microcentrifuge
-
Vortex Mixer
-
Pipettes
Sample Preparation
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of D-pipecolic acid, L-pipecolic acid, and d9-pipecolic acid in a suitable solvent (e.g., water or methanol).
-
Prepare working standard solutions by serially diluting the stock solutions to create a calibration curve.
-
Prepare a working internal standard solution of d9-pipecolic acid.
-
-
Plasma Sample Preparation:
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Add a protein precipitation agent, such as acetonitrile, to the plasma sample.
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A chiral stationary phase suitable for the separation of pipecolic acid enantiomers.
-
Mobile Phase: A suitable gradient of solvents, such as acetonitrile and water with a formic acid modifier, to achieve optimal separation.
-
Flow Rate: A flow rate appropriate for the column dimensions.
-
Column Temperature: Maintain a constant column temperature to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard. For pipecolic acid, a common transition is m/z 130 -> 84. For d9-pipecolic acid, the precursor ion would be approximately m/z 139, and a suitable product ion would be determined through infusion and optimization. A likely transition, based on the fragmentation of the unlabeled compound, would be m/z 139 -> 93.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| LC Conditions | |
| Column | Chiral Stationary Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for enantiomeric separation |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| MS Conditions | |
| Ionization Mode | ESI Positive |
| Scan Type | MRM |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Table 2: MRM Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| L-Pipecolic Acid | 130 | 84 | To be determined experimentally |
| D-Pipecolic Acid | 130 | 84 | To be determined experimentally |
| d9-Pipecolic Acid (IS) | 139 | 93 | To be determined experimentally |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.
Caption: Experimental workflow for chiral separation of pipecolic acid.
Caption: Logical relationship of the analytical components.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pipecolic Acid-d9 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during the mass spectrometric analysis of Pipecolic acid-d9.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low signal intensity of this compound in MS analysis?
Low signal intensity of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic separation, or mass spectrometer settings. Specific causes include:
-
Suboptimal Derivatization: In GC-MS analysis, incomplete or inefficient derivatization of this compound can lead to poor chromatographic performance and low signal intensity. Common derivatization methods include silylation (e.g., with MSTFA to form a TMS derivative) or acylation (e.g., with MBTFA to form a TFA derivative).[1]
-
Poor Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. Electrospray ionization (ESI) is commonly used for LC-MS analysis, while electron ionization (EI) or chemical ionization (CI) are used for GC-MS. The ionization efficiency of this compound may vary depending on the mobile phase composition (for LC-MS) or the reagent gas (for GC-MS).
-
Matrix Effects: Co-eluting matrix components from the sample (e.g., salts, lipids) can suppress the ionization of this compound, leading to a lower signal. This is a common issue in the analysis of complex biological samples like plasma or tissue extracts.
-
Incorrect Mass Spectrometer Parameters: Non-optimized MS parameters, such as declustering potential, collision energy, and ion source temperature, can result in poor ion transmission and fragmentation, thereby reducing signal intensity.
-
Degradation of the Internal Standard: this compound is often used as an internal standard.[2] Improper storage or handling can lead to its degradation, resulting in a lower than expected signal. Stock solutions should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[2]
Q2: I am using GC-MS and see a low signal for this compound. How can I improve it?
For GC-MS applications, derivatization is a critical step for improving the volatility and thermal stability of Pipecolic acid. If you are experiencing low signal intensity, consider the following troubleshooting steps:
-
Optimize Derivatization Reaction:
-
Reagent Choice: Different derivatization reagents have varying efficiencies. For example, a two-step derivatization using MSTFA (to form a trimethylsilyl derivative of the carboxylic group) followed by MBTFA (to form a trifluoroacyl derivative of the amino group) has been reported.[1] Another approach involves derivatization with propyl chloroformate.[3]
-
Reaction Conditions: Ensure that the reaction temperature and time are optimal for the chosen derivatization method. Incomplete reactions will lead to a lower yield of the desired derivative.
-
-
Check for Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause adsorption of the analyte, leading to peak tailing and reduced signal intensity. Deactivating the liner or using a column specifically designed for amine analysis can help mitigate this issue.
-
Select Appropriate Monitoring Ions: In selected ion monitoring (SIM) mode, ensure you are monitoring the correct and most abundant ions for your derivatized this compound. For a TMS-TFA derivative, specific ions at m/z 282 and m/z 297 have been used.
Q3: My LC-MS/MS method for this compound has poor sensitivity. What can I do?
For LC-MS/MS analysis, sensitivity issues can often be traced back to mobile phase composition, ionization source parameters, or fragmentation settings.
-
Mobile Phase Optimization: The pH of the mobile phase can significantly affect the ionization efficiency of Pipecolic acid. Since it is an amino acid, a mobile phase with a slightly acidic pH will promote protonation and enhance the signal in positive ion mode.
-
Ion Source Parameter Tuning: Systematically tune the ion source parameters, including:
-
Electrospray Voltage: Optimize for a stable spray and maximum ion current.
-
Nebulizer and Heater Gas Flow: Adjust to ensure efficient desolvation without causing fragmentation in the source.
-
Source Temperature: Optimize for efficient desolvation.
-
-
MS/MS Transition Optimization:
-
Precursor Ion Selection: Ensure the correct precursor ion for this compound is selected in the first quadrupole.
-
Collision Energy Optimization: The collision energy should be optimized to maximize the intensity of a specific and stable product ion. For non-deuterated pipecolic acid, a transition of m/z 130 → m/z 84 is commonly used. A similar fragmentation pattern would be expected for the deuterated analog, with a shift in the precursor and potentially the product ion mass.
-
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting low signal intensity of this compound.
Caption: A flowchart for troubleshooting low signal intensity of this compound.
Experimental Protocols
Example Protocol: GC-MS Analysis of Pipecolic Acid with Propyl Chloroformate Derivatization
This protocol is adapted from a method for quantifying pipecolic acid in plant tissues and can be modified for other sample types.
-
Sample Extraction:
-
Homogenize the sample (e.g., tissue) in an appropriate extraction buffer.
-
Add an internal standard (the original protocol uses norvaline, but this compound would be used here).
-
Vortex vigorously and centrifuge to pellet debris.
-
-
Derivatization:
-
To the supernatant, add 1 M sodium hydroxide, methanol, and pyridine.
-
Vortex the mixture.
-
This procedure uses propyl chloroformate for derivatization.
-
-
Liquid-Liquid Extraction:
-
Extract the derivatized analyte into chloroform.
-
Dry the chloroform extract with anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Set the appropriate temperature program for the GC oven.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode.
-
Example Protocol: LC-MS/MS Analysis of L-Pipecolic Acid in Plasma
This protocol is based on a method for the chiral separation and quantification of L-pipecolic acid in plasma.
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard (the original protocol uses phenylalanine-d5; here, it would be a different standard if this compound is the analyte of interest, or this compound would be the internal standard for endogenous pipecolic acid).
-
Perform protein precipitation.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a chiral column (e.g., macrocyclic glycopeptide teicoplanin) for enantioseparation if needed.
-
Interface the LC system directly with an electrospray ionization (ESI) source on a tandem mass spectrometer.
-
Perform the analysis in selected-reaction monitoring (SRM) mode.
-
For unlabeled pipecolic acid, the transition m/z 130 → m/z 84 is monitored.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from relevant literature that can serve as a starting point for method development and troubleshooting.
Table 1: GC-MS Parameters for Pipecolic Acid Analysis
| Parameter | Value | Reference |
| Derivatization Reagent | Propyl Chloroformate | |
| Column | 30-m capillary HP-5MS | |
| Carrier Gas | Helium | |
| Injection Port Temp. | 240 °C | |
| Transfer Line Temp. | 280 °C | |
| Quantifier Ions (derivatized) | 158 and 170 | |
| Qualifier Ions (derivatized) | 72 and 128 |
Table 2: LC-MS/MS Parameters for L-Pipecolic Acid Analysis in Plasma
| Parameter | Value | Reference |
| Internal Standard | Phenylalanine-d5 | |
| Sample Volume | 50 µL | |
| MS/MS Transition (unlabeled) | m/z 130 → m/z 84 | |
| Calibration Range | 0.5 - 80 µmol/L | |
| Intra-assay Variation | 3.1 - 7.9% | |
| Inter-assay Variation | 5.7 - 13% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and the observed low signal intensity.
Caption: Causal relationships leading to low signal intensity in MS analysis.
References
Technical Support Center: Matrix Effects on Pipecolic Acid-d9 Quantification in Serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantification of Pipecolic acid-d9 in serum samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix, such as salts, lipids, and proteins.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound and the unlabeled Pipecolic acid.[1] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of the quantification.[3] The use of a deuterated internal standard like this compound is intended to compensate for these effects, as it is expected to co-elute and experience the same ionization suppression or enhancement as the native analyte.[3]
Q2: Why is my this compound internal standard not adequately compensating for matrix effects?
A2: While deuterated internal standards are the gold standard, they may not always perfectly compensate for matrix effects. This can occur if there is a slight chromatographic separation between Pipecolic acid and this compound, causing them to be affected differently by interfering components in the matrix. This phenomenon, known as differential matrix effects, can lead to inaccurate quantification. Additionally, issues such as isotopic crosstalk or in-source fragmentation of the deuterated standard can also contribute to poor compensation.
Q3: What are the common sources of interference in serum that can cause matrix effects for Pipecolic acid analysis?
A3: The primary sources of interference in serum are phospholipids from cell membranes, salts, and endogenous metabolites that may co-elute with Pipecolic acid. Anticoagulants used during blood collection, such as heparin, and substances leaching from plasticware can also contribute to matrix effects. Exogenous materials, like polymers from plastic tubes, have been shown to cause ion suppression or enhancement.
Troubleshooting Guides
This section provides structured guidance to identify and resolve common issues encountered during the quantification of this compound in serum.
Issue 1: Poor Peak Shape and/or Shifting Retention Times
Symptoms:
-
Tailing or fronting peaks for Pipecolic acid and/or this compound.
-
Inconsistent retention times between injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | 1. Flush the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile). 2. If flushing fails, replace the column with a new one. | Improved peak shape and consistent retention times. |
| Inappropriate Mobile Phase pH | 1. Ensure the mobile phase pH is appropriate for Pipecolic acid (a zwitterionic compound). A pH around its isoelectric point may lead to poor peak shape. 2. Adjust the pH of the mobile phase away from the pI. | Sharper, more symmetrical peaks. |
| Sample Overload | 1. Dilute the sample extract and re-inject. 2. Reduce the injection volume. | Restoration of good peak shape. |
Issue 2: High Signal Variability or Poor Reproducibility
Symptoms:
-
High coefficient of variation (%CV) for quality control (QC) samples.
-
Inconsistent results for replicate injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Matrix Effects | 1. Perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement. 2. Adjust the chromatographic gradient to move the elution of Pipecolic acid and its internal standard to a cleaner region of the chromatogram. | Reduced variability in signal intensity. |
| Inefficient Sample Preparation | 1. Evaluate the protein precipitation or solid-phase extraction (SPE) method for efficiency and reproducibility. 2. Consider a more rigorous sample cleanup method, such as a different SPE sorbent or a liquid-liquid extraction step. | Improved consistency of analyte recovery and reduced matrix components. |
| Internal Standard Instability | 1. Investigate the stability of this compound in the sample matrix and processing solvents. 2. Prepare fresh internal standard spiking solutions. | More consistent internal standard response. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Pipecolic acid and this compound into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract blank serum and then spike Pipecolic acid and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike Pipecolic acid and this compound into blank serum before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Illustrative Data:
| Analyte | Concentration (ng/mL) | Mean Peak Area (Set A) | Mean Peak Area (Set B) | Matrix Factor (MF) |
| Pipecolic acid | 10 | 150,000 | 120,000 | 0.80 |
| This compound | 10 | 165,000 | 135,000 | 0.82 |
| Pipecolic acid | 500 | 7,500,000 | 6,150,000 | 0.82 |
| This compound | 500 | 8,250,000 | 6,800,000 | 0.82 |
Protocol 2: Sample Preparation using Protein Precipitation
A common and straightforward method for preparing serum samples.
-
Sample Thawing: Thaw frozen serum samples at room temperature.
-
Aliquoting: Aliquot 100 µL of serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration will depend on the assay range).
-
Protein Precipitation: Add 400 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound quantification in serum.
Caption: Troubleshooting logic for inaccurate this compound quantification.
Caption: Simplified metabolic pathways of Pipecolic acid biosynthesis.
References
Technical Support Center: Optimizing LC Gradient for Pipecolic Acid-d9 Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Pipecolic acid-d9.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of this compound, providing step-by-step instructions to resolve them.
Issue 1: Poor or No Retention of this compound
Question: My this compound peak is eluting at or near the void volume. How can I increase its retention on the column?
Answer:
Poor retention of polar analytes like this compound is a common issue, particularly in reversed-phase chromatography. The primary reason is the high polarity of the analyte, which has a low affinity for the nonpolar stationary phase. To address this, a shift to a more suitable chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC) is often recommended.[1][2][3]
Troubleshooting Steps:
-
Confirm Chromatographic Mode: For polar compounds like this compound, HILIC is generally more effective than traditional reversed-phase chromatography.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention of polar analytes.
-
Optimize the Mobile Phase (HILIC):
-
Increase Organic Content: In HILIC, the organic solvent is the weak solvent. Increasing the initial percentage of acetonitrile in your mobile phase will increase the retention of this compound. Typical starting conditions for HILIC are 60% or more organic solvent.
-
Reduce Aqueous Component: Water is the strong, eluting solvent in HILIC. Decreasing the water content in the mobile phase will lead to longer retention times.
-
-
Column Conditioning and Equilibration:
-
Properly condition and equilibrate your HILIC column before the first injection and between runs. Failure to re-establish the aqueous layer on the stationary phase surface can lead to inconsistent retention times.
-
For isocratic methods, flush the column with at least 50 column volumes of the mobile phase.
-
For gradient methods, perform at least 10 blank injections running the full gradient program.
-
-
Check Injection Solvent: The injection solvent should be as similar as possible to the initial mobile phase conditions. Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause poor peak shape and reduced retention.
Logical Workflow for Troubleshooting Poor Retention:
Caption: Troubleshooting workflow for poor retention.
Issue 2: Inconsistent Retention Times for this compound
Question: The retention time for my this compound peak is shifting between injections. What could be the cause and how can I fix it?
Answer:
Retention time instability in HILIC is a frequent challenge and is often related to the delicate equilibrium of the water layer on the stationary phase, mobile phase composition, and temperature.
Troubleshooting Steps:
-
Ensure Adequate Column Equilibration: This is the most common cause of retention time drift in HILIC. The aqueous layer on the polar stationary phase needs to be fully re-established between gradient runs.
-
Recommendation: Use a post-run equilibration time of at least 5-10 column volumes with the initial mobile phase conditions.
-
-
Verify Mobile Phase Preparation and Composition:
-
Accurate Composition: Even small errors (e.g., 1%) in the mobile phase composition can lead to significant shifts in retention time (5-15%). It is best to prepare mobile phases gravimetrically.
-
Buffer Concentration: In HILIC's high organic environment, buffer salts can precipitate. Ensure your buffer concentration is soluble in the highest organic percentage of your gradient. Ammonium formate and ammonium acetate are common volatile buffers used in LC-MS.
-
pH Control: The pH of the mobile phase can affect the charge state of both the analyte and the stationary phase, influencing retention. Ensure consistent and accurate pH measurement.
-
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a thermostatted column compartment will provide a stable thermal environment and improve reproducibility.
-
Check for System Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to variable flow rates, which in turn affect retention times.
Experimental Workflow for Diagnosing Retention Time Instability:
Caption: Diagnostic workflow for retention time instability.
Frequently Asked Questions (FAQs)
Q1: What type of column is best for this compound analysis?
For a polar molecule like Pipecolic acid, a HILIC column is highly recommended for good retention. Options include bare silica or columns with polar bonded phases like amide or diol. For chiral separations to distinguish between D- and L-pipecolic acid, a chiral macrocyclic glycopeptide teicoplanin column has been shown to be effective.
Q2: What are typical starting conditions for a gradient separation of this compound using HILIC?
Based on published methods, a good starting point would be:
| Parameter | Recommended Starting Condition |
| Column | HILIC (e.g., Luna HILIC, 150x3.0mm, 3µm) |
| Mobile Phase A | Water with 5 mM Ammonium Formate |
| Mobile Phase B | 90:10 Acetonitrile:Water with 5 mM Ammonium Formate |
| Gradient | Start with a high percentage of B (e.g., 90-95%) and decrease to elute. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 25 - 40 °C |
Q3: My peak shape for this compound is tailing. What can I do to improve it?
Peak tailing for polar, basic compounds can be caused by secondary interactions with the stationary phase, especially with residual silanol groups on silica-based columns.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled. Adding a buffer like ammonium formate can help.
-
Use a Modern Column: Newer, high-purity silica columns that are well end-capped can reduce silanol interactions.
-
Check for Column Overload: Injecting too much sample can lead to fronting or tailing peaks. Try reducing the injection volume or sample concentration.
-
System Contamination: Contamination in the system, particularly from previous analyses, can cause peak tailing. Flush the system and column thoroughly.
Q4: How do I optimize the gradient slope for a complex sample containing this compound and other metabolites?
Optimizing the gradient is key for resolving complex mixtures.
-
Scouting Gradient: Run a broad, fast linear gradient (e.g., 95% to 40% B in 10-15 minutes) to determine the elution window of your compounds of interest.
-
Shallow Gradient Segment: Once you identify the region where this compound elutes, you can create a shallower gradient slope in that segment to increase resolution from nearby peaks.
-
Multi-step Gradient: For very complex samples, a multi-linear gradient with different slopes can be beneficial. Use a steep initial slope to quickly elute early, well-resolved compounds, a shallow slope for the critical separation window, and another steep slope to wash the column.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol is a general guide for the extraction of Pipecolic acid from a plasma matrix.
-
Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (e.g., Phenylalanine-d5).
-
Protein Precipitation: Add 500 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 90:10 Acetonitrile:Water with buffer) for injection. This ensures solvent compatibility with the HILIC conditions.
Protocol 2: Generic HILIC-MS/MS Method for this compound
This protocol provides a starting point for method development.
LC Parameters:
-
Column: HILIC Column (e.g., Luna HILIC, 150 x 3.0 mm, 3 µm)
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: 90% Acetonitrile, 10% Water with 5 mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0.0 min: 95% B
-
8.0 min: 50% B
-
8.1 min: 95% B
-
12.0 min: 95% B (Column Re-equilibration)
-
MS/MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Pipecolic Acid: m/z 130 → m/z 84
-
(Note: The transition for this compound will need to be determined based on the deuteration pattern, but will be higher in mass.)
-
Internal Standard (Phenylalanine-d5): m/z 171 → m/z 125
-
(Optimize source parameters like capillary voltage, source temperature, and gas flows according to the specific mass spectrometer being used.)
References
Long-term stability of Pipecolic acid-d9 in frozen samples.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Pipecolic acid-d9 in frozen samples.
Frequently Asked Questions (FAQs)
Q1: What are the general regulatory expectations for the long-term stability of deuterated internal standards like this compound?
A1: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which include requirements for assessing the long-term stability of analytes and internal standards.[1][2][3] The core expectation is that the stability of the analyte and the internal standard is demonstrated for a period equal to or longer than the time between sample collection and the final analysis of the samples in a study.[2]
Q2: At what temperature should I store my frozen samples containing this compound for long-term stability studies?
A2: The storage temperature for your long-term stability study samples should be the same as the temperature at which you will store your actual study samples.[2] It is recommended to establish stability at a specific temperature, and determination of stability at -20°C would generally cover storage at colder temperatures, such as -80°C.
Q3: What are the acceptance criteria for a long-term stability study of this compound?
A3: For a long-term stability study to be considered acceptable, the mean concentration of the stability quality control (QC) samples at each concentration level (typically low and high) should be within ±15% of their nominal (theoretical) concentration. The precision (%CV) of the measurements should also not exceed 15%.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in my samples?
A4: Repeated freeze-thaw cycles can potentially impact the stability of analytes in biological matrices. Regulatory guidelines require that the stability of the analyte and internal standard be assessed after at least three freeze-thaw cycles. The acceptance criteria are the same as for long-term stability (mean concentration within ±15% of nominal and %CV ≤ 15%).
Q5: Is this compound expected to be chemically stable during long-term frozen storage?
A5: Pipecolic acid itself is a chemically stable compound at room temperature in closed containers under normal storage and handling conditions. Therefore, its deuterated analog, this compound, is also expected to be stable when stored frozen in a biological matrix, provided that the matrix itself is properly handled and stored to prevent degradation. However, it's crucial to perform a formal long-term stability study to confirm this for your specific matrix and storage conditions.
Q6: Could the deuterium label on this compound exchange over time in a frozen matrix?
A6: While deuterated internal standards are generally stable, the possibility of deuterium-hydrogen exchange exists, particularly for deuterons located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen) or under certain pH conditions. However, for this compound, where the deuterium atoms are typically on carbon atoms, the risk of exchange under standard frozen storage conditions is very low. Stability studies will confirm the isotopic purity of the internal standard over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound response during stability assessment. | Inconsistent sample thawing or mixing. | Ensure a standardized and consistent procedure for thawing and vortexing all samples before processing. |
| Pipetting errors during sample preparation. | Calibrate and verify the accuracy of all pipettes. Ensure proper pipetting technique is used consistently. | |
| Matrix effects from different lots of biological matrix. | Evaluate matrix effects during method validation using at least six different lots of the matrix. | |
| Apparent degradation of this compound (mean concentration < -15% of nominal). | Enzymatic degradation in the biological matrix prior to or during freezing. | Ensure rapid processing and freezing of samples after collection. Evaluate the need for enzyme inhibitors. |
| Chemical degradation due to improper pH or presence of reactive species in the matrix. | Investigate the pH of the matrix. While Pipecolic acid is generally stable, extreme pH conditions should be avoided. | |
| Instability of the stock solution used to prepare stability samples. | Verify the stability of the this compound stock solution under its storage conditions. | |
| Apparent increase in this compound concentration (mean concentration > +15% of nominal). | Evaporation of solvent from samples during storage or handling. | Ensure sample tubes are tightly sealed. Minimize the time samples are left open on the benchtop. |
| Contamination of the analytical system. | Perform thorough cleaning of the autosampler and LC-MS system. Analyze blank samples to check for carryover. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Human Plasma
1. Objective: To evaluate the long-term stability of this compound in frozen human plasma at -80°C.
2. Materials:
-
Human plasma (K2EDTA as anticoagulant) from at least 6 different donors
-
Pipecolic acid (analyte) reference standard
-
This compound (internal standard) reference standard
-
Calibrated pipettes and appropriate tips
-
Polypropylene storage tubes
-
Validated LC-MS/MS method for the quantification of Pipecolic acid
3. Preparation of Stability Samples:
-
Prepare two levels of Quality Control (QC) samples by spiking known concentrations of Pipecolic acid into pooled human plasma:
-
Low QC (LQC): 3 times the Lower Limit of Quantification (LLOQ)
-
High QC (HQC): 75-85% of the Upper Limit of Quantification (ULOQ)
-
-
Spike all QC samples with the working concentration of the internal standard, this compound.
-
Aliquot the LQC and HQC samples into storage tubes (sufficient for analysis at each time point).
-
Prepare a set of "time zero" (T=0) samples for immediate analysis.
-
Store the remaining aliquots at -80°C.
4. Stability Testing Schedule: Analyze the stability samples at predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months). The duration should cover the expected storage time of the study samples.
5. Analytical Procedure:
-
At each time point, retrieve a set of LQC and HQC stability samples from the -80°C freezer.
-
Allow the samples to thaw completely at room temperature, followed by vortexing.
-
Prepare a fresh calibration curve by spiking known concentrations of Pipecolic acid into blank human plasma.
-
Process and analyze the stability samples and the fresh calibration curve samples using the validated LC-MS/MS method.
6. Data Analysis and Acceptance Criteria:
-
Calculate the concentration of Pipecolic acid in the stability QC samples using the fresh calibration curve.
-
For each time point and concentration level, calculate the mean concentration, standard deviation, and coefficient of variation (%CV).
-
The stability is considered acceptable if the mean concentration of the stability QC samples is within ±15% of the nominal concentration, and the %CV is ≤15%.
Quantitative Data Summary Table:
| Storage Duration | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (% Bias) | Precision (%CV) | Pass/Fail |
| Time 0 | LQC | 15.0 | 14.8 | -1.3 | 4.5 | Pass |
| HQC | 750 | 755 | 0.7 | 3.2 | Pass | |
| 3 Months | LQC | 15.0 | 15.2 | 1.3 | 5.1 | Pass |
| HQC | 750 | 745 | -0.7 | 3.8 | Pass | |
| 6 Months | LQC | 15.0 | 14.7 | -2.0 | 6.2 | Pass |
| HQC | 750 | 760 | 1.3 | 4.1 | Pass | |
| 12 Months | LQC | 15.0 | 15.5 | 3.3 | 5.8 | Pass |
| HQC | 750 | 738 | -1.6 | 4.5 | Pass |
(Note: The data in this table is for illustrative purposes only.)
Visualizations
References
- 1. Pipecolic acid | CAS#:4043-87-2 | Chemsrc [chemsrc.com]
- 2. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Deuterium-Hydrogen Exchange in Pipecolic Acid-d9
This guide provides researchers, scientists, and drug development professionals with essential information for preventing deuterium-hydrogen (D-H) exchange in Pipecolic acid-d9. Adherence to these protocols is critical for maintaining the isotopic purity of the standard, which is essential for accurate quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on your labeled compound (this compound) is replaced by a hydrogen atom (proton) from the surrounding environment. This process, also known as "back-exchange," compromises the isotopic purity of your standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS.[1][2] The deuterium atoms on this compound are bonded to carbon and are generally stable, but certain conditions can promote this exchange.[3][4][5]
Q2: Which atoms on this compound are most susceptible to exchange?
A2: While the deuterium atoms on the carbon skeleton of this compound are in stable, non-exchangeable positions, the molecule also has labile protons on its carboxylic acid (-COOH) and secondary amine (-NH-) groups. These positions will readily exchange with protons or deuterons from the solvent. The primary concern is the potential for exchange at the carbon alpha to the carbonyl group, which can be catalyzed by acid or base.
Q3: What are the most critical factors to control to prevent D-H exchange?
A3: The three most critical factors are moisture, pH, and temperature .
-
Moisture: Water is the most common source of protons and is a primary driver of D-H exchange.
-
pH: Both acidic and basic conditions can catalyze the exchange reaction. The rate of exchange is typically slowest at a slightly acidic pH (around 2.5-3.0 for amide protons, which provides a useful analogy).
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including D-H exchange.
Q4: Which solvents are recommended for handling and storing this compound?
A4: High-purity, anhydrous aprotic solvents are strongly recommended. Examples include acetonitrile, dioxane, and tetrahydrofuran (THF). Protic solvents like water, methanol, or ethanol should be avoided for long-term storage as they contain exchangeable protons and can facilitate D-H exchange. If an aqueous or protic solvent is required for your experiment, solutions should be prepared fresh and used immediately.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Mass spectrometry data shows a loss of deuterium in my this compound standard (e.g., observing m/z for d8, d7, etc.).
| Possible Cause | Confirmation | Solution & Prevention |
| Contaminated Solvent | Analyze the solvent blank. Check the Certificate of Analysis for the solvent's water content. | Use fresh, high-purity anhydrous aprotic solvents. Purchase solvents in smaller sealed ampoules to minimize atmospheric moisture exposure after opening. |
| Exposure to Atmospheric Moisture | Review your sample preparation workflow. Were vials left open? Was a desiccator or glove box used? | Prepare samples in an inert atmosphere (glove box or glove bag with dry nitrogen/argon). Allow lyophilized powder to equilibrate to room temperature before opening to prevent condensation. |
| Inappropriate pH | Measure the pH of your sample matrix or mobile phase. | Adjust the pH of your solutions to be as close to neutral as possible, or slightly acidic if compatible with your analysis. Avoid strongly acidic or basic conditions. For LC-MS, quenching exchange is often done at pH ~2.5. |
| Prolonged Storage in Solution | Re-analyze a freshly prepared standard solution and compare it to the stored solution. | Prepare working solutions fresh daily. If storage is necessary, store at -20°C or below in a tightly sealed vial and minimize freeze-thaw cycles. |
Issue 2: High variability in the analyte/internal standard response ratio across my sample batch.
| Possible Cause | Confirmation | Solution & Prevention |
| Differential D-H Exchange | Spike the standard into a blank matrix and incubate it under your typical sample preparation conditions. Analyze at different time points to monitor for the appearance of the unlabeled analyte. | Ensure the standard is added as late as possible in the sample preparation workflow if harsh (high/low pH) conditions are unavoidable. Optimize chromatography to ensure the analyte and standard co-elute perfectly, ensuring they experience the same matrix effects. |
| Kinetic Isotope Effect | Observe if the deuterated standard consistently elutes slightly earlier than the analyte in reversed-phase chromatography. | This is an inherent property. While it can't be eliminated, consistent chromatography is key. Ensure your peak integration strategy correctly captures both co-eluting peaks. |
Factors Influencing D-H Exchange Rate
The stability of the deuterium labels on this compound is highly dependent on the experimental conditions. The following table summarizes key factors and recommendations.
| Factor | Condition Promoting Exchange | Recommended Condition to Minimize Exchange |
| Solvent Type | Protic (Water, Methanol, Ethanol) | Aprotic (Acetonitrile, THF, Dioxane) |
| pH | High pH (>8) or Low pH (<4) | Near Neutral (pH 5-7). For quenching, pH ~2.5 can be effective. |
| Temperature | Elevated temperatures (>25°C) | Low temperatures (Store at -20°C; run LC at chilled temps, e.g., 4°C) |
| Moisture | High humidity, "wet" solvents, wet glassware | Anhydrous conditions, desiccated storage, oven-dried glassware |
| Storage Time | Long-term storage in solution (weeks/months) | Prepare solutions fresh. For long-term, store as a solid at -20°C under inert gas. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Lyophilized this compound
-
Equilibration: Allow the sealed vial of lyophilized this compound to warm to ambient temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Environment: If possible, perform the reconstitution inside a glove box or glove bag with a dry nitrogen or argon atmosphere.
-
Solvent Addition: Using a gas-tight syringe, add a precise volume of high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to the vial to create a stock solution.
-
Mixing: Gently vortex the vial until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C or lower. Use PTFE-lined caps to ensure a tight seal.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent immediately before use. Do not store dilute solutions for extended periods.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Glassware Preparation: Ensure all vials, pipette tips, and other equipment are scrupulously dry. If necessary, oven-dry glassware at 150°C for several hours and cool in a desiccator.
-
Spiking: Add the this compound internal standard to your samples as late as is feasible in the sample preparation workflow to minimize exposure to potentially harsh conditions (e.g., after protein precipitation or extraction).
-
pH Control: If your sample matrix is strongly acidic or basic, neutralize it before adding the standard if the protocol allows.
-
Temperature Control: Keep samples cool throughout the preparation process. Use an ice bath for sample manipulations where appropriate.
-
Analysis: Analyze samples as quickly as possible after preparation. If using an autosampler, ensure the sample tray is cooled to minimize potential back-exchange while samples are waiting for injection.
Visual Guides
Below are diagrams to assist in understanding the key concepts and workflows for preventing D-H exchange.
Caption: Troubleshooting workflow for identifying sources of D-H exchange.
Caption: Labile vs. stable positions on this compound.
References
How to correct for isotopic impurity of Pipecolic acid-d9 standard.
This guide provides researchers, scientists, and drug development professionals with detailed information and protocols for assessing and correcting for the isotopic impurity of Pipecolic acid-d9 when used as an internal standard (IS) in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in a this compound standard?
A: A this compound standard is not 100% composed of the fully deuterated (d9) molecule. Due to the synthesis process, it contains a distribution of other deuterated forms (e.g., d1-d8) and, most importantly, a small amount of the unlabeled, natural analyte (d0 or "light" Pipecolic acid). The Certificate of Analysis (CoA) provided by the manufacturer typically details this isotopic distribution. For example, a batch might have 89.63% d9, 10.07% d8, and smaller amounts of other isotopologues[1]. The presence of this unlabeled d0 species is the most critical impurity for quantitative analysis.
Q2: Why is it critical to correct for this impurity?
A: Correcting for isotopic impurity is crucial for ensuring the accuracy and precision of quantitative results. The unlabeled (d0) Pipecolic acid present as an impurity in the d9-internal standard will contribute to the signal of the native analyte being measured[2]. This leads to several analytical issues:
-
Inaccurate Quantification: The contribution from the internal standard artificially inflates the measured analyte signal, causing a positive bias and an overestimation of the analyte's true concentration[3].
-
Non-Linear Calibration Curves: The constant contribution from the IS impurity can cause the calibration curve to become non-linear, particularly at lower concentrations[4].
-
Elevated Limit of Quantification (LOQ): The artificial signal in blank or zero-concentration samples, caused by the IS impurity, can raise the lower limit of quantification (LLOQ) of the assay.
Q3: How can I experimentally determine the contribution of my this compound standard to the unlabeled analyte signal?
A: The most direct method is to analyze a "zero sample." This involves preparing and analyzing a sample that contains only the blank matrix (the same type as your study samples, e.g., plasma, urine) fortified with the this compound internal standard at the exact concentration used in your analytical workflow. Any signal detected in the mass channel of the unlabeled analyte in this sample is a direct measurement of the contribution from the d0 impurity within the internal standard.
Experimental Protocols
Protocol 1: Preparation and Analysis of a "Zero Sample"
This protocol details the procedure to quantify the signal contribution from the d0 impurity in the this compound internal standard.
-
Reagent Preparation:
-
Prepare a working solution of your this compound internal standard at the final concentration used for spiking all samples, calibrators, and quality controls.
-
Obtain a representative lot of blank biological matrix (e.g., drug-free plasma).
-
-
Sample Preparation:
-
Aliquot the blank matrix into a sample tube (e.g., 100 µL).
-
Add the precise volume of the this compound working solution that you would typically add to your study samples (e.g., 10 µL).
-
Vortex the sample briefly.
-
Proceed with the exact same sample extraction and preparation procedure used for your study samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the extracted "zero sample" onto the LC-MS/MS system.
-
Analyze the sample using your established analytical method, monitoring the specific mass transitions for both unlabeled Pipecolic acid and the this compound standard.
-
-
Data Acquisition:
-
Integrate the peak area for the unlabeled Pipecolic acid. This peak area represents the Area_IS_Contribution.
-
Repeat this analysis multiple times (e.g., n=3-5) to obtain a precise and reliable average value for the contribution.
-
Q4: How do I use the "Zero Sample" data to correct my results?
A: Once you have determined the average peak area contribution from the internal standard (Area_IS_Contribution), you can apply a correction to all of your measured samples. The correction is a simple subtraction:
Corrected Analyte Area = Measured Analyte Area (in sample) - Average Area_IS_Contribution
This Corrected Analyte Area is then used to calculate the concentration of the analyte from the calibration curve. This approach effectively removes the positive bias introduced by the isotopic impurity. Alternatively, the calibration curve can be fitted without forcing the origin to zero, and the non-zero intercept can account for this contribution.
Q5: What factors can cause the isotopic purity of my standard to change over time?
A: The primary cause of a change in isotopic purity after synthesis is hydrogen-deuterium (H-D) back-exchange, where deuterium atoms on the standard are replaced by protons from the environment. Key factors influencing this are:
-
Solvent: Protic solvents like water and methanol can facilitate H-D exchange. Whenever possible, use aprotic solvents (e.g., acetonitrile) for stock solutions.
-
pH: The rate of H-D exchange is highly dependent on pH, with minimal exchange typically occurring around pH 2.5-3. Strongly acidic or basic conditions should be avoided during storage and analysis.
-
Temperature: Higher temperatures accelerate the rate of exchange. Standards should be stored at low temperatures (e.g., 4°C or -20°C) as recommended by the supplier.
-
Label Position: Deuterium atoms on stable carbon positions, such as those in this compound, are generally not prone to exchange under typical analytical conditions. Labels on heteroatoms (O, N, S) are much more labile.
Data Presentation
Table 1: Example Isotopic Distribution of a this compound Standard
| Isotopologue | Isotopic Purity (%) | Description |
| d9 | 89.63% | Fully deuterated standard |
| d8 | 10.07% | Standard with one less deuterium |
| d7 | 0.27% | Standard with two less deuteriums |
| d6 | 0.03% | Standard with three less deuteriums |
| d0 (Hypothetical) | 0.01% | Unlabeled analyte impurity |
| Data adapted from a sample Certificate of Analysis. The d0 value is hypothetical for illustration. |
Table 2: Example Data from a "Zero Sample" Analysis
| Replicate | Matrix | IS Added | Measured Peak Area of Unlabeled Analyte |
| 1 | Blank Plasma | This compound | 1,520 |
| 2 | Blank Plasma | This compound | 1,495 |
| 3 | Blank Plasma | This compound | 1,550 |
| Average | 1,522 (Area_IS_Contribution) |
Troubleshooting Guide
Table 3: Common Issues Related to Isotopic Impurity
| Issue | Potential Cause | Recommended Solution |
| Non-linear calibration curve at the low end | The constant signal contribution from the d0 impurity in the IS is disproportionately large compared to the low analyte concentrations. | Perform a "Zero Sample" analysis and subtract the contribution from all standards and samples. Alternatively, use a weighted (e.g., 1/x²) quadratic regression for the calibration curve. |
| Significant analyte peak in blank matrix samples | The d0 impurity in the this compound standard is being measured as the analyte. | This is expected. Quantify this contribution using the "Zero Sample" protocol and subtract this value from all other samples to correct the data. |
| Poor assay precision and accuracy | Failure to account for the isotopic impurity of the internal standard is introducing a consistent positive bias. | Implement the correction workflow described in this guide. Ensure the IS concentration is consistent across all samples and standards. |
| Drifting results over time | Potential H-D back-exchange is altering the isotopic distribution of the standard. | Review storage conditions (solvent, pH, temperature) of the standard. Prepare fresh working solutions regularly from a properly stored stock. |
Workflow for Isotopic Purity Correction
Caption: Workflow for assessing and correcting for isotopic impurity of an internal standard.
References
Technical Support Center: Troubleshooting Solid-Phase Extraction of Pipecolic Acid-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Pipecolic acid-d9 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during SPE?
Low recovery of this compound is a frequent issue stemming from its polar and zwitterionic nature. The most common causes include:
-
Inappropriate Sorbent Selection: Using a purely non-polar sorbent (like C18) can lead to poor retention of the highly polar this compound.[1]
-
Incorrect Sample pH: The charge state of Pipecolic acid is pH-dependent. If the sample pH is not optimized, the analyte may not be in the correct form to interact with the sorbent.
-
Suboptimal Wash and Elution Solvents: Using a wash solvent that is too strong can prematurely elute the analyte, while an elution solvent that is too weak will result in incomplete recovery from the sorbent.[2][3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the binding of this compound to the sorbent or co-elute, causing ion suppression in the final analysis.
-
Issues with Deuterated Internal Standard: Problems such as deuterium-hydrogen exchange or chromatographic shifts between the deuterated standard and the native analyte can lead to inaccurate quantification and perceived low recovery.
Q2: I'm observing inconsistent recovery of this compound. What should I investigate?
Inconsistent recovery, or poor reproducibility, can be caused by several factors in the SPE workflow.[2] Key areas to investigate include:
-
Drying of the Sorbent Bed: Allowing the sorbent to dry out between the conditioning/equilibration and sample loading steps can lead to variable retention.[1]
-
Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, and elution can affect the interaction time between the analyte and the sorbent, leading to inconsistent results.
-
Sample Pre-treatment Variability: Inconsistent pH adjustment or particulate removal can alter the sample matrix and affect SPE performance.
-
Exceeding Sorbent Capacity: Overloading the SPE cartridge with too much sample can lead to breakthrough of the analyte during the loading step.
Q3: Can the deuterated internal standard itself be the source of recovery problems?
Yes, while stable isotope-labeled internal standards are considered the gold standard, they are not without potential issues. For this compound, consider the following:
-
Deuterium-Hydrogen Exchange: Although less common for C-D bonds, exchange can occur under certain pH and temperature conditions, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If this separation is significant, it can lead to differential matrix effects and inaccurate quantification.
-
Purity of the Internal Standard: Impurities in the deuterated standard can affect the accuracy of the assay.
Troubleshooting Guides
Guide 1: Addressing Low Recovery
This guide provides a systematic approach to troubleshooting low recovery of this compound.
Problem: The recovery of this compound is consistently below the acceptable range (e.g., <70%).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SPE recovery.
Potential Causes and Solutions for Low Recovery
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent | Pipecolic acid is polar. A purely non-polar sorbent like C18 may not provide adequate retention. Solution: Switch to a mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) sorbent. |
| Incorrect pH | The amine and carboxylic acid groups of pipecolic acid have different pKa values. At neutral pH, it exists as a zwitterion, which can be difficult to retain. Solution: Adjust the sample pH to 2-3 units below the pKa of the carboxylic acid group (to protonate it) for cation exchange, or 2-3 units above the pKa of the amine group (to deprotonate it) for anion exchange. |
| Wash Solvent Too Strong | A high percentage of organic solvent in the wash step can cause premature elution of this compound. Solution: Decrease the percentage of organic solvent in the wash step. Analyze the wash eluate to confirm if the analyte is being lost at this stage. |
| Elution Solvent Too Weak | The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. Solution: Increase the strength of the elution solvent by increasing the percentage of organic solvent or by adding a modifier (e.g., 2-5% ammonium hydroxide for a cation exchange sorbent). Consider a two-step elution. |
| Analyte Breakthrough | The analyte is not retained on the sorbent during sample loading. Solution: Collect and analyze the load fraction. If the analyte is present, consider reducing the flow rate during loading, decreasing the organic content of the sample, or switching to a more retentive sorbent. |
Guide 2: Investigating Matrix Effects
Problem: Recovery is acceptable for standards in a clean solution, but drops significantly when analyzing biological samples (e.g., plasma, urine).
Troubleshooting Matrix Effects:
Caption: Decision tree for troubleshooting matrix effects.
| Potential Cause | Recommended Solution |
| Co-elution of Interferences | Matrix components are not being adequately removed during the wash step and are co-eluting with the analyte, causing ion suppression. Solution: Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. A multi-step wash with solvents of increasing strength can be effective. |
| Sorbent Not Selective Enough | The chosen sorbent retains both the analyte and interfering matrix components. Solution: Switch to a more selective sorbent. For example, if using a reversed-phase sorbent, try a mixed-mode cation exchange sorbent which will provide both hydrophobic and ionic retention mechanisms. |
| High Concentration of Matrix Components | The concentration of proteins, salts, or phospholipids in the sample is high, leading to competition for sorbent binding sites or ion suppression. Solution: Dilute the sample before loading onto the SPE cartridge. For plasma samples, a protein precipitation step prior to SPE may be beneficial. |
Experimental Protocols
Example SPE Protocol for this compound from Human Plasma
This protocol is a starting point and may require optimization based on your specific application and instrumentation.
1. Sorbent Selection: Mixed-Mode Cation Exchange (MCX) SPE Cartridge (e.g., 30 mg/1 mL)
2. Sample Pre-treatment: a. To 100 µL of human plasma, add 20 µL of this compound internal standard solution. b. Add 200 µL of 4% phosphoric acid in water to precipitate proteins. c. Vortex for 30 seconds. d. Centrifuge at 10,000 x g for 5 minutes. e. Transfer the supernatant to a clean tube.
3. SPE Procedure:
Caption: A typical SPE workflow for this compound.
Detailed Steps:
-
Condition: Pass 1 mL of methanol through the MCX cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for your LC-MS/MS analysis.
This technical support guide provides a comprehensive framework for troubleshooting poor recovery of this compound during solid-phase extraction. By systematically evaluating each step of the SPE process and considering the unique properties of the analyte and its deuterated internal standard, researchers can significantly improve the accuracy and reliability of their analytical methods.
References
Technical Support Center: Optimizing Derivatization of Pipecolic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the derivatization of pipecolic acid for analytical quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for pipecolic acid analysis?
A1: For Gas Chromatography-Mass Spectrometry (GC-MS), common methods include a one-step derivatization with propyl chloroformate and a two-step silylation and acylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) followed by N-methyl-bis(trifluoroacetamide) (MBTFA).[1][2] For High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysis can sometimes be performed without derivatization.[3] Another HPLC method involves pre-column derivatization with ninhydrin, which can be accelerated using microwave assistance.[4]
Q2: Why is derivatization necessary for the GC-MS analysis of pipecolic acid?
A2: Pipecolic acid is a polar and non-volatile compound. Direct injection into a GC-MS system would lead to poor chromatographic performance, including broad and tailing peaks, or even thermal decomposition before reaching the detector. Derivatization increases the volatility and thermal stability of pipecolic acid by masking its polar functional groups (the secondary amine and the carboxylic acid), making it suitable for GC-MS analysis.
Q3: Can I analyze pipecolic acid using LC-MS/MS without derivatization?
A3: Yes, several LC-MS/MS methods have been developed for the direct analysis of pipecolic acid in biological matrices without the need for derivatization.[3] These methods are often simpler and faster. However, challenges such as matrix effects and the need for specific chromatographic columns (like chiral columns for enantiomeric separation) should be considered.
Q4: What are the advantages of using propyl chloroformate for derivatization?
A4: Derivatization with propyl chloroformate is a simple, economical, and efficient one-step procedure. It reacts with both the amino and carboxyl groups of pipecolic acid. This method is rapid and does not require expensive isotopic internal standards.
Q5: When should I consider a two-step derivatization with MSTFA and MBTFA?
A5: The two-step method using MSTFA to form a trimethylsilyl (TMS) derivative of the carboxylic group, followed by MBTFA to form a trifluoroacyl (TFA) derivative of the amine group, is another effective strategy for GC-MS analysis. This method can provide stable derivatives with good chromatographic properties.
Troubleshooting Guides
GC-MS Analysis
Problem 1: Low or no derivatization product detected.
| Possible Cause | Troubleshooting Step |
| Presence of moisture | Silylating reagents like MSTFA are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Lyophilize samples to remove all water before adding derivatization reagents. |
| Incorrect pH | The propyl chloroformate derivatization reaction requires basic conditions to neutralize the HCl byproduct. Ensure the pH of the reaction mixture is appropriately adjusted. |
| Reagent degradation | Derivatization reagents can degrade over time, especially if exposed to air and moisture. Use fresh reagents and store them under inert gas (e.g., nitrogen or argon). |
| Insufficient reagent volume or concentration | Ensure the molar ratio of the derivatization reagent to pipecolic acid is sufficient for complete derivatization. An excess of the reagent is typically used. |
| Low reaction temperature or insufficient time | While some reactions are rapid, others may require heating. For the MSTFA/MBTFA method, heating at 70-90°C is common. Optimize the reaction time and temperature according to the specific protocol. |
Problem 2: Poor chromatographic peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Incomplete derivatization | Tailing peaks can be a sign of incomplete derivatization, where the polar, underivatized pipecolic acid interacts with active sites in the GC system. Re-optimize the derivatization conditions (see Problem 1). |
| Active sites in the GC system | Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner, trim the front end of the column, or use an inert-flow path system. |
| Column overload | Peak fronting is often a sign of column overload. Try diluting the sample or using a split injection instead of splitless. |
| Incorrect initial oven temperature | For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the injection solvent to ensure proper solvent trapping and sharp peaks. |
| Column degradation | Over time, the stationary phase of the column can degrade, leading to poor peak shapes. Condition the column according to the manufacturer's instructions or replace it if necessary. |
Problem 3: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Side reactions | Impurities in the sample or reagents can lead to the formation of side products. Ensure high-purity reagents and solvents are used. |
| Reagent-related peaks | Excess derivatization reagent or its byproducts can appear in the chromatogram. Optimize the amount of reagent used or perform a cleanup step after derivatization. |
| Contamination | Contamination can come from various sources, including sample collection tubes, solvents, or the GC system itself (e.g., septum bleed). Run a blank to identify the source of contamination. |
LC-MS/MS Analysis
Problem 1: Matrix effects leading to signal suppression or enhancement.
| Possible Cause | Troubleshooting Step |
| Co-eluting matrix components | Components in the biological matrix (e.g., salts, phospholipids) can co-elute with pipecolic acid and interfere with its ionization in the mass spectrometer. |
| - Improve sample preparation: Use a more selective sample cleanup method like solid-phase extraction (SPE) to remove interfering substances. | |
| - Modify chromatography: Adjust the mobile phase gradient or use a different column chemistry to separate pipecolic acid from the interfering components. | |
| - Use a stable isotope-labeled internal standard: A stable isotope-labeled internal standard (e.g., [2H9]pipecolic acid) will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification. | |
| - Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components. |
Problem 2: Poor peak shape or retention time shifts.
| Possible Cause | Troubleshooting Step |
| Column degradation or contamination | The accumulation of matrix components on the column can lead to poor peak shape and shifts in retention time. Flush the column with a strong solvent or replace it if necessary. |
| Mobile phase issues | Inconsistent mobile phase composition or degradation can affect chromatography. Prepare fresh mobile phase and ensure proper mixing. The addition of acids like formic acid can sometimes improve peak shape. |
| System leaks | Leaks in the LC system can cause pressure fluctuations and lead to retention time variability. Perform a leak test to ensure all connections are secure. |
Data Presentation
Table 1: Comparison of Derivatization Methods for Pipecolic Acid Analysis
| Method | Technique | Reagents | Key Advantages | Key Disadvantages | Reported Linearity Range | Reported Recovery |
| Propyl Chloroformate | GC-MS | Propyl chloroformate, Pyridine, Methanol, Chloroform | Simple, one-step, economical, efficient. | Requires careful pH control. | Not explicitly stated | Not explicitly stated |
| TMS/TFA | GC-MS | MSTFA, MBTFA | Produces stable derivatives. | Two-step process, moisture sensitive. | 10-150 ng | Not explicitly stated |
| Ninhydrin (Microwave) | HPLC-UV/Vis | Ninhydrin, Nitrous acid | Rapid derivatization. | Two-step process involving removal of primary amines. | Not explicitly stated | Not explicitly stated |
| No Derivatization | LC-MS/MS | - | Simple, rapid, no derivatizing reagents needed. | Susceptible to matrix effects, may require specialized columns. | 0.5–80 µmol/L | 95% - 102% |
Experimental Protocols
Protocol 1: Derivatization of Pipecolic Acid using Propyl Chloroformate for GC-MS
This protocol is adapted from Yu et al., 2020.
-
Sample Preparation:
-
To your extracted and dried sample, add an appropriate internal standard (e.g., norvaline).
-
Add 200 µl of 1 M sodium hydroxide.
-
Add 167 µl of methanol and 34 µl of pyridine. Vortex vigorously.
-
-
Derivatization:
-
Add 20 µl of propyl chloroformate and vortex vigorously for 30 seconds.
-
Add another 20 µl of propyl chloroformate and vortex again for 30 seconds.
-
-
Extraction:
-
Add 400 µl of chloroform and vortex vigorously for 10 seconds.
-
Add 400 µl of 50 mM sodium bicarbonate and vortex for 10 seconds.
-
Centrifuge to separate the layers.
-
-
Analysis:
-
Transfer the lower organic layer (chloroform) to a clean tube.
-
Dry the extract with anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial and inject it into the GC-MS system.
-
Protocol 2: Two-Step Derivatization using MSTFA and MBTFA for GC-MS
This protocol is adapted from Yoon and An, 2010.
-
Sample Preparation:
-
Ensure the sample is completely dry (lyophilized).
-
Add a suitable internal standard (e.g., [2H9]pipecolic acid).
-
-
Step 1: Silylation (TMS derivative)
-
Add MSTFA to the dried sample.
-
Optionally, add a few microliters of an indicator like methyl orange.
-
Heat the mixture to form the trimethylsilyl derivative of the carboxylic acid group.
-
-
Step 2: Acylation (TFA derivative)
-
Add MBTFA to the reaction mixture.
-
Heat again to form the trifluoroacyl derivative of the secondary amine group.
-
-
Analysis:
-
The derivatized sample can be directly injected into the GC-MS system.
-
Visualizations
References
- 1. Determination of pipecolic acid following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with calibration curves using Pipecolic acid-d9 internal standard.
Welcome to the technical support center for troubleshooting issues related to the use of Pipecolic acid-d9 as an internal standard in quantitative analyses. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor calibration curve linearity when using this compound?
A1: The most frequent causes of non-linearity in your calibration curve include:
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of your analyte and internal standard, leading to ion suppression or enhancement. This is a significant concern in LC-MS/MS analysis.[1][2][3]
-
Deuterium Isotope Effect: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially causing a small shift in retention time between Pipecolic acid and this compound.[1][4] If this shift is significant, the analyte and internal standard may experience different matrix effects, impacting linearity.
-
Internal Standard Purity: The presence of unlabeled Pipecolic acid as an impurity in your this compound internal standard can artificially inflate the analyte response at higher concentrations, leading to a non-linear curve.
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering compounds, or inadequate separation can all contribute to non-linearity.
-
Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.
Q2: Why is my this compound internal standard response inconsistent across my samples?
A2: Inconsistent internal standard response is often a red flag for issues with sample preparation or matrix variability. Here are some potential causes:
-
Variable Matrix Effects: Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement of the internal standard signal.
-
Inconsistent Sample Preparation: Errors or inconsistencies during sample extraction, protein precipitation, or dilution can lead to variable recovery of the internal standard.
-
Instability of the Internal Standard: While generally stable, deuterated standards can sometimes undergo back-exchange of deuterium for hydrogen in certain solvents or under specific storage conditions.
Q3: I'm observing a slight retention time shift between Pipecolic acid and this compound. Is this a problem?
A3: A small retention time shift is not uncommon due to the deuterium isotope effect. However, it can become a problem if it leads to differential matrix effects. If the analyte and internal standard elute into regions of the chromatogram with different levels of co-eluting matrix components, the degree of ion suppression or enhancement they experience may not be the same, compromising the accuracy of your results.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
If you are experiencing a non-linear calibration curve, follow these troubleshooting steps:
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: A logical workflow for troubleshooting a non-linear calibration curve.
Detailed Steps:
-
Evaluate Internal Standard Response:
-
Action: Plot the absolute peak area of this compound across all calibration standards and quality control (QC) samples.
-
Indication: A consistent and stable response is expected. If the response is erratic or shows a trend, it points towards issues with sample preparation or matrix effects.
-
-
Assess for Matrix Effects:
-
Action: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.
-
Indication: Significant differences in matrix effects between different sample lots or between the analyte and internal standard can lead to poor linearity.
-
-
Verify Internal Standard Purity:
-
Action: Analyze a high-concentration solution of the this compound internal standard alone and check for any signal in the mass channel of the unlabeled Pipecolic acid.
-
Indication: The presence of a signal indicates isotopic impurity.
-
-
Optimize Chromatography:
-
Action: Evaluate peak shape and resolution. If peaks are broad, tailing, or co-eluting with interferences, adjust the chromatographic method.
-
Indication: Improved chromatography can minimize the impact of matrix effects by separating the analyte and internal standard from interfering compounds.
-
Quantitative Data Summary: Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set 1: Neat Solution | 1,200,000 | 600,000 | 2.0 | N/A |
| Set 2: Post-Spiked Matrix | 840,000 | 450,000 | 1.87 | -30% (Analyte) |
| Set 3: Blank Matrix | < LOD | < LOD | N/A | N/A |
This table demonstrates a hypothetical scenario where the sample matrix causes a 30% suppression in the analyte signal and a 25% suppression in the internal standard signal, leading to a differential matrix effect.
Issue 2: Retention Time Shift (Deuterium Isotope Effect)
A noticeable separation between the analyte and internal standard peaks can compromise data quality.
Troubleshooting Workflow for Retention Time Shift
Caption: A step-by-step approach to address retention time shifts.
Detailed Steps:
-
Adjust Gradient Profile:
-
Action: Decrease the ramp of the organic solvent gradient. A shallower gradient can sometimes improve the co-elution of the analyte and its deuterated internal standard.
-
-
Evaluate Different Column Chemistry:
-
Action: Test a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). The interactions with the stationary phase can be subtly different for the deuterated analog.
-
-
Consider an Alternative Internal Standard:
-
Action: If chromatographic solutions are not effective, consider using a ¹³C or ¹⁵N-labeled internal standard. These heavier isotopes are less likely to cause a noticeable chromatographic shift.
-
Quantitative Data Summary: Impact of Gradient on Retention Time
| Gradient Profile | Pipecolic Acid RT (min) | This compound RT (min) | ΔRT (min) |
| Fast Gradient (5-95% B in 5 min) | 4.25 | 4.21 | 0.04 |
| Shallow Gradient (5-95% B in 15 min) | 10.12 | 10.11 | 0.01 |
This table illustrates how a shallower gradient can reduce the retention time difference between the analyte and the internal standard.
Experimental Protocols
Protocol 1: Post-Extraction Addition for Matrix Effect Assessment
This protocol is designed to quantify the degree of ion suppression or enhancement caused by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Pipecolic acid and this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample. In the final extracted sample, spike the same amount of Pipecolic acid and this compound as in Set A.
-
Set C (Blank Matrix): Extract a blank matrix sample without adding the analyte or internal standard.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Protocol 2: Protein Precipitation for Plasma Samples
This is a common and rapid method for sample cleanup.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Signaling Pathway and Workflow Diagrams
General Workflow for Bioanalytical Method Using Internal Standard
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
References
Technical Support Center: Pipecolic Acid-d9 Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of sample pH on the stability of Pipecolic acid-d9, a commonly used internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of pipecolic acid, where nine hydrogen atoms have been replaced by deuterium atoms. It is frequently used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its stability is critical because the fundamental assumption of using an internal standard is that it behaves identically to the analyte (pipecolic acid) during sample preparation and analysis. Any degradation or alteration of the internal standard can lead to inaccurate quantification of the target analyte.[1]
Q2: How can sample pH affect the stability of this compound?
The pH of a sample can significantly impact the stability of deuterated internal standards like this compound through a process called isotopic exchange. Deuterium atoms, particularly those on acidic or basic sites of a molecule, can exchange with hydrogen atoms from the solvent (e.g., water in the sample matrix).[2] This back-exchange is more likely to occur under strongly acidic or basic conditions.[2][3] Such an exchange alters the mass-to-charge ratio of the internal standard, leading to a decrease in its signal and a potential increase in the signal of the unlabeled analyte, ultimately compromising the accuracy of the results.[2]
Q3: What are the pKa values of pipecolic acid and why are they relevant to its stability at different pH values?
Pipecolic acid has two pKa values: the strongest acidic pKa is approximately 2.06 (for the carboxylic acid group), and the strongest basic pKa is around 10.76 (for the secondary amine group). These values indicate the pH at which these functional groups are 50% ionized. The ionization state of the molecule can influence its susceptibility to degradation or interaction with the sample matrix. Extreme pH values, far from the neutral pH where the molecule exists as a zwitterion, can catalyze reactions that may affect its stability.
Q4: What are the signs of this compound instability in an analytical run?
A common symptom of internal standard instability is a drifting signal over the course of an analytical batch. You might observe a systematic decrease or increase in the peak area of this compound in quality control (QC) samples and study samples from the beginning to the end of the run. This can lead to biased quantification of pipecolic acid.
Troubleshooting Guides
Issue: Drifting or Inconsistent Internal Standard (this compound) Signal
Potential Cause: Isotopic exchange due to inappropriate sample pH.
Troubleshooting Steps:
-
Review Sample pH:
-
Measure the pH of your prepared samples (e.g., plasma, urine) after all processing steps.
-
Compare the pH to the expected physiological range and note any significant deviations towards highly acidic or basic conditions.
-
-
Conduct a pH Stability Study:
-
Prepare aliquots of a solution containing this compound at a known concentration in a matrix similar to your study samples.
-
Adjust the pH of these aliquots to cover a range (e.g., pH 3, 5, 7, 9).
-
Analyze the samples immediately after preparation (T=0) and then at subsequent time points (e.g., 4, 8, 24 hours) under your typical sample storage and handling conditions.
-
Monitor the peak area of this compound. A significant decrease in peak area at a particular pH indicates instability.
-
-
Optimize Sample pH:
-
Based on the stability study, adjust the pH of your sample preparation protocol to a range where this compound is most stable, which is typically near neutral pH.
-
This can be achieved by using appropriate buffers during sample extraction and reconstitution.
-
Data Presentation: Example of a pH Stability Study
The following table illustrates how to present data from a hypothetical pH stability study on this compound.
| pH | Mean Peak Area (T=0) | Mean Peak Area (T=24h) | % Recovery | Stability Assessment |
| 3.0 | 1,520,000 | 1,216,000 | 80% | Unstable |
| 5.0 | 1,515,000 | 1,454,400 | 96% | Stable |
| 7.0 | 1,525,000 | 1,510,000 | 99% | Stable |
| 9.0 | 1,510,000 | 1,359,000 | 90% | Marginally Stable |
This is example data for illustrative purposes.
Experimental Protocols
Protocol: Assessing the Impact of pH on this compound Stability
Objective: To determine the stability of this compound in a biological matrix at various pH values over time.
Materials:
-
This compound standard stock solution
-
Blank biological matrix (e.g., human plasma)
-
Phosphate buffers (pH 3, 5, 7, 9)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a working solution of this compound in the blank biological matrix at a concentration representative of your analytical method (e.g., 100 ng/mL).
-
Divide the spiked matrix into four aliquots.
-
-
pH Adjustment:
-
Adjust the pH of each aliquot to 3, 5, 7, and 9, respectively, using the prepared phosphate buffers. Verify the final pH with a calibrated pH meter.
-
-
Time-Point Analysis:
-
Immediately after pH adjustment (T=0), process a set of samples from each pH group.
-
Perform protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Store the remaining pH-adjusted aliquots under your typical sample handling conditions (e.g., 4°C).
-
Repeat the sample processing and analysis at predetermined time points (e.g., 4, 8, 24 hours).
-
-
Data Analysis:
-
For each pH and time point, calculate the mean peak area of this compound from triplicate injections.
-
Calculate the percent recovery at each time point relative to the T=0 sample for each pH condition.
-
A recovery of less than 85% may indicate significant instability.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability at different pH values.
Caption: Logical relationship of how sample pH can impact the accuracy of quantification.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Pipecolic Acid Quantification: Pipecolic acid-d9 vs. ¹³C-Labeled Analogs
For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous metabolites like pipecolic acid is critical. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving reliable and reproducible results. These standards are essential for correcting variability throughout the analytical workflow, from sample preparation to instrument response.
This guide provides an objective comparison between two common types of SIL-IS for pipecolic acid analysis: deuterium-labeled Pipecolic acid-d9 and carbon-13 (¹³C)-labeled pipecolic acid. The choice of internal standard can significantly impact assay performance, and this comparison aims to provide the necessary data and experimental context to make an informed decision.
Key Performance Characteristics: A Head-to-Head Comparison
The ideal internal standard should mimic the analyte of interest as closely as possible in terms of chemical and physical properties to ensure it experiences the same processing and analysis effects.[1] While both deuterium and ¹³C labeling are effective, there are fundamental differences that influence their performance.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Pipecolic Acid | Rationale & Implications |
| Isotopic Stability | Variable | High | ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[2][3] Deuterium atoms, particularly if located on exchangeable sites (e.g., -OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[2][4] While the deuterium atoms in this compound are on carbon atoms, the risk of exchange, though lower, is not entirely absent under certain conditions. |
| Chromatographic Co-elution | Potential for slight retention time shift | Identical retention time to analyte | The significant mass difference between hydrogen and deuterium (the "isotope effect") can alter the physicochemical properties of the molecule, leading to a slight difference in retention time during liquid chromatography (LC). This can be problematic if the analyte and internal standard elute into regions of differing matrix effects, leading to inaccurate quantification. ¹³C-labeled standards have virtually identical retention times to their unlabeled counterparts, ensuring they are subjected to the same matrix effects. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts | Excellent | For an internal standard to effectively compensate for matrix effects (ion suppression or enhancement), it must co-elute with the analyte. Any separation between the analyte and a deuterium-labeled standard can lead to differential matrix effects, undermining the accuracy of the results. The co-elution of ¹³C-labeled standards ensures the most accurate compensation. |
| Mass Spectral Interference | Higher potential | Lower potential | Deuterium-labeled standards have a higher potential for in-source fragmentation and H-D exchange, which can complicate mass spectra. ¹³C labeling generally provides a cleaner analytical signal with a lower likelihood of interference from the unlabeled analyte's isotopic cluster. |
| Cost & Availability | Generally lower cost and more widely available | Generally higher cost due to more complex synthesis | The relative ease and lower cost of deuterium incorporation make these standards more common. The synthesis of ¹³C-labeled compounds is typically more complex and expensive. |
Experimental Data Summary
The following table summarizes hypothetical but expected quantitative data from an LC-MS/MS experiment designed to compare the performance of this compound and a ¹³C-labeled pipecolic acid internal standard for the quantification of endogenous pipecolic acid in human plasma.
| Parameter | This compound | ¹³C-Labeled Pipecolic Acid |
| Retention Time Shift (ΔRT) vs. Analyte | 0.08 min | < 0.01 min |
| Mean Bias (%) | 95.2% | 100.5% |
| Precision (CV %) | 8.5% | 4.2% |
| Matrix Factor (Normalized) | 0.88 - 1.15 | 0.98 - 1.03 |
This data is illustrative and based on established principles of stable isotope dilution analysis.
Experimental Protocols
A typical experimental workflow for the quantification of pipecolic acid in a biological matrix using a stable isotope-labeled internal standard is detailed below.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled pipecolic acid).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography: Use a suitable reversed-phase C18 column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both pipecolic acid and the internal standard.
Visualizing the Concepts
To better illustrate the workflows and principles discussed, the following diagrams have been generated.
Bioanalytical workflow for pipecolic acid quantification.
Compensation for matrix effects by different internal standards.
Conclusion and Recommendation
While deuterium-labeled internal standards like this compound are widely used and can provide acceptable performance, ¹³C-labeled internal standards are considered superior for most quantitative bioanalytical applications. The key advantages of ¹³C-labeled standards are their high isotopic stability and, most importantly, their identical chromatographic behavior to the unlabeled analyte. This co-elution is critical for accurately compensating for matrix effects, which are a common source of imprecision and inaccuracy in LC-MS/MS assays.
For assays demanding the highest level of accuracy, precision, and robustness, the investment in a ¹³C-labeled pipecolic acid internal standard is a sound scientific choice. While this compound may be a suitable and cost-effective option for less demanding applications, thorough validation of its chromatographic behavior relative to the analyte is essential to ensure reliable quantification.
References
A Comparative Guide to LC-MS and GC-MS Methods for the Quantification of Pipecolic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
The accurate quantification of pipecolic acid, a key biomarker in the diagnosis of peroxisomal disorders and a significant player in various metabolic pathways, is paramount for clinical diagnostics and biomedical research. The two leading analytical techniques for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer distinct advantages and present different challenges. This guide provides an objective cross-validation and comparison of these methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.
At a Glance: Key Performance Metrics
The selection of an analytical method is heavily influenced by its performance characteristics. While a direct, single-study cross-validation is not extensively documented, a compilation of data from various validated methods provides a strong comparative framework.
| Parameter | LC-MS/MS | GC-MS |
| **Linearity (R²) ** | > 0.998[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.010 µmol/L[1] | Low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | 0.050 µmol/L[1] | Low ng/mL range |
| Precision (%RSD) | Intra-assay: 3.2% Inter-assay: 3.4%[1] | Intra-day & Inter-day: < 5% |
| Accuracy (%Recovery) | 93.8% | Within 5% of target |
| Sample Throughput | Higher (no derivatization) | Lower (requires derivatization) |
| Matrix Effects | More prone to ion suppression/enhancement | Less prone |
| Compound Volatility | No derivatization required | Requires derivatization |
The Analytical Workflow: A Visual Comparison
The fundamental divergence in the analytical workflow between GC-MS and LC-MS/MS for a polar molecule like pipecolic acid lies in the sample preparation stage. GC-MS necessitates a chemical derivatization step to increase the analyte's volatility and thermal stability. In contrast, LC-MS can often analyze pipecolic acid directly, leading to a more streamlined workflow.
A comparison of typical LC-MS and GC-MS analytical workflows for pipecolic acid.
Experimental Protocols
LC-MS/MS Method for Pipecolic Acid in Plasma
This protocol is adapted from a validated method for the rapid quantification of pipecolic acid in plasma samples.
-
Sample Preparation:
-
To 100 µL of plasma, add 500 µL of acetonitrile containing 2 µmol/L of [2H5]-phenylalanine as an internal standard.
-
Vortex the mixture thoroughly.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Chromatography:
-
Column: Luna HILIC (150x3.0mm; 3 µm, 200Å).
-
Mobile Phase A: 5 mmol/L ammonium formate.
-
Mobile Phase B: Acetonitrile/Water (90:10) containing 5 mmol/L ammonium formate.
-
A gradient elution is typically used.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive-ion electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor-to-product ion transitions for pipecolic acid and the internal standard.
-
GC-MS Method for Pipecolic Acid in Plant Tissue and Plasma
This protocol outlines a general approach for pipecolic acid analysis by GC-MS, which involves a critical derivatization step.
-
Extraction:
-
Extract pipecolic acid from the sample matrix (e.g., homogenized plant tissue or plasma) using an appropriate solvent.
-
An internal standard, such as norvaline or a stable isotope-labeled pipecolic acid, should be added prior to extraction.
-
-
Derivatization:
-
One-Step Derivatization (e.g., with propyl chloroformate): This method derivatizes both the amine and carboxylic acid groups.
-
Two-Step Derivatization (e.g., with MSTFA and MBTFA): This involves the formation of a trimethylsilyl (TMS) derivative of the carboxylic group, followed by the creation of a trifluoroacyl (TFA) derivative of the amino group.
-
-
Gas Chromatography:
-
Column: A non-polar column, such as a 30 m HP-5MS, is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode is often employed for enhanced sensitivity.
-
A temperature program is used to separate the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selective Ion Monitoring (SIM) is used for targeted quantification to improve sensitivity and selectivity by monitoring specific ions of the derivatized pipecolic acid.
-
The Cross-Validation Process: A Logical Flow
A robust cross-validation between two analytical methods ensures that both techniques provide comparable and reliable results for the same analyte in a given matrix.
A logical workflow for the cross-validation of two analytical methods.
Concluding Remarks
Both LC-MS and GC-MS are powerful and reliable techniques for the quantification of pipecolic acid. The choice between them should be guided by the specific requirements of the study.
-
LC-MS offers the advantage of higher throughput due to the absence of a derivatization step, making it well-suited for large-scale clinical or screening applications. However, it may be more susceptible to matrix effects.
-
GC-MS , while requiring a more laborious sample preparation involving derivatization, can offer excellent sensitivity and is less prone to matrix effects. The derivatization step also allows for the analysis of volatile derivatives, which can be beneficial for certain sample types.
Ultimately, a thorough validation of the chosen method within the specific laboratory and for the intended sample matrix is crucial to ensure the generation of accurate and reproducible data.
References
Determining the Limit of Quantification for Pipecolic Acid Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in the analysis of pipecolic acid, a critical biomarker for certain metabolic disorders, establishing a robust and sensitive quantification method is paramount. This guide provides a comparative overview of analytical methodologies, focusing on the determination of the limit of quantification (LOQ) for pipecol-ic acid in biological matrices, utilizing pipecolic acid-d9 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a widely accepted approach in mass spectrometry-based bioanalysis, as it effectively compensates for variability during sample preparation and analysis.[1][2]
Comparative Analysis of Analytical Methods
The quantification of pipecolic acid is crucial for the diagnosis and monitoring of peroxisomal disorders, such as Zellweger syndrome.[3][4][5] Various analytical techniques have been employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prevalent and highly sensitive method. Gas chromatography-mass spectrometry (GC-MS) is another viable technique, though it may require derivatization steps.
The choice of internal standard is critical for achieving accurate and precise quantification. While structural analogues can be used, stable isotope-labeled internal standards, such as this compound or -d11, are considered the gold standard due to their similar physicochemical properties to the analyte. Some methods have also utilized other internal standards like 2H5-phenylalanine or norvaline for economic reasons.
Below is a summary of performance data from published methods for pipecolic acid quantification.
| Analytical Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Linearity Range | Reference |
| LC-MS/MS | [2H5]-phenylalanine | Plasma | 0.050 µmol/l | 0.05 - 50 µmol/l | |
| LC-MS/MS | Phenylalanine-d5 | Plasma | Not explicitly stated, but S/N at 1.0 µmol/L was 50:1 | 0.5 - 80 µmol/l | |
| GC-MS | Norvaline | Plant Tissue | Not explicitly stated | Not explicitly stated | |
| GC-MS | [2H9]-Pipecolic acid | Human Plasma | Not explicitly stated | 10 - 150 ng |
Experimental Protocol: LOQ Determination for Pipecolic Acid using LC-MS/MS
This protocol outlines a general procedure for determining the LOQ of pipecolic acid in a biological matrix (e.g., plasma) using this compound as an internal standard. The LOQ is defined as the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
1. Materials and Reagents:
-
Pipecolic acid standard
-
This compound (internal standard)
-
Control biological matrix (e.g., drug-free plasma)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Other reagents for sample preparation as required (e.g., protein precipitation agents)
2. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of pipecolic acid in a suitable solvent (e.g., methanol or water).
-
Prepare a primary stock solution of this compound.
-
Prepare a series of working standard solutions of pipecolic acid by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological matrix, add the internal standard working solution.
-
Add a protein precipitation agent, such as acetonitrile (e.g., 3 volumes of ACN to 1 volume of plasma).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable HPLC or UHPLC column (e.g., C18 or HILIC).
-
Establish an appropriate mobile phase gradient for the separation of pipecolic acid.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Optimize the mass spectrometer parameters for the detection of pipecolic acid and this compound using Multiple Reaction Monitoring (MRM).
-
Determine the precursor and product ion transitions for both the analyte and the internal standard.
-
5. Determination of the Limit of Quantification (LOQ):
-
Prepare a series of calibration standards by spiking the control biological matrix with known concentrations of pipecolic acid, including a blank (matrix with no analyte or IS) and a zero sample (matrix with IS only).
-
Analyze the calibration standards using the developed LC-MS/MS method.
-
The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within ±20% of the nominal concentration).
Experimental Workflow
The following diagram illustrates the key steps involved in determining the LOQ for pipecolic acid.
Signaling Pathway and Logical Relationships
The analytical process for quantifying pipecolic acid using an internal standard follows a logical progression designed to ensure accuracy and reproducibility. The core principle is the use of a stable isotope-labeled internal standard to correct for variations throughout the analytical workflow.
By adhering to a well-validated protocol and utilizing a suitable internal standard, researchers can confidently determine the limit of quantification for pipecolic acid, enabling reliable measurement in clinical and research settings.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pipecolic Acid, Serum - Mayo Clinic Laboratories | Neurology Catalog [neurology.testcatalog.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Measurement of Pipecolic Acid Utilizing Pipecolic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for the quantification of pipecolic acid in biological matrices, with a particular focus on the application of Pipecolic acid-d9 as an internal standard. While a formal inter-laboratory ring trial on this specific topic is not publicly available, this document synthesizes data from various published studies to offer a comprehensive overview of current analytical approaches, their performance characteristics, and experimental protocols.
Pipecolic acid, a metabolite of lysine, is a significant biomarker in the diagnosis of peroxisomal disorders, such as Zellweger syndrome, and is also implicated in pyridoxine-dependent epilepsy.[1] Its accurate measurement is crucial for clinical diagnosis and research. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving the highest accuracy and precision in quantification by mass spectrometry-based methods.[2]
Comparison of Analytical Methodologies
The quantification of pipecolic acid is predominantly performed using mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). The choice of methodology influences sample preparation complexity, analytical run time, and sensitivity.
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | Often simpler, primarily involving protein precipitation.[3][4] | Typically requires derivatization to increase volatility.[5] |
| Stereoselectivity | Chiral columns can be directly interfaced for enantioselective analysis (L- and D-pipecolic acid). | Chiral capillary columns are used for enantiomeric separation. |
| Internal Standard | Stable isotope-labeled standards like this compound or Phenylalanine-d5 are commonly used. | Deuterated internal standards like [2H11]pipecolic acid have been reported. Other non-isotopic standards like norvaline are also used. |
| Analysis Time | Generally faster, with run times often under 20 minutes. | Can be longer due to the temperature programming required for separation. |
| Sensitivity | High sensitivity with Limits of Detection (LOD) in the low micromolar to nanomolar range. | Also offers good sensitivity, particularly with negative chemical ionization. |
Performance Characteristics of Published Methods
The following table summarizes the performance characteristics of various published methods for pipecolic acid quantification. This data is extracted from individual studies and is not the result of a direct inter-laboratory comparison.
| Method | Internal Standard | Matrix | Linearity (µmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) | LOD (µmol/L) | LOQ (µmol/L) | Reference |
| Chiral LC-MS/MS | Phenylalanine-d5 | Plasma | 0.5 - 80 | 3.1 - 7.9 | 5.7 - 13 | 95 - 102 | Not Reported | Not Reported | |
| HPLC-MS/MS | [2H5]-Phenylalanine | Plasma | 0.05 - 50 | 3.2 | 3.4 | 93.8 | 0.010 | 0.050 | |
| GC-MS | [2H11]pipecolic acid | Plasma | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
CV: Coefficient of Variation; LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized experimental workflows based on published literature.
dot
Caption: General experimental workflow for pipecolic acid analysis.
LC-MS/MS Protocol Example (based on Semeraro et al., 2015)
-
Sample Preparation: To 100 µL of plasma, add 500 µL of acetonitrile containing the internal standard ([2H5]-phenylalanine at 2 µmol/L).
-
Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Analysis: The resulting supernatant is directly analyzed by HPLC-MS/MS.
-
Chromatography: A Luna HILIC column (150x3.0mm; 3 µm) is used with a mobile phase gradient of ammonium formate and acetonitrile.
-
Mass Spectrometry: Detection is performed in positive-ion mode using multiple reaction monitoring (MRM).
GC-MS Protocol Example (requiring derivatization)
-
Sample Preparation: To a plasma sample, add the internal standard (e.g., [2H11]pipecolic acid).
-
Derivatization: The sample is derivatized to make pipecolic acid volatile. This often involves a two-step process, for example, forming an N-methylcarbamate derivative followed by esterification to a pentafluorobenzyl (PFB) ester.
-
Extraction: The derivatized analyte is extracted using an organic solvent (e.g., ethyl acetate).
-
Analysis: The final extract is injected into the GC-MS.
-
Chromatography: A chiral capillary column is used for the separation of D- and L-pipecolic acid.
-
Mass Spectrometry: Detection can be performed in negative chemical ionization (NCI) mode for high sensitivity.
Role of Pipecolic Acid in Biological Pathways
Pipecolic acid is an intermediate in the degradation pathway of the essential amino acid lysine. In humans, this pathway is crucial, and defects can lead to the accumulation of pipecolic acid, which is indicative of certain metabolic disorders. In plants, pipecolic acid is a key regulator of systemic acquired resistance (SAR), a form of inducible immunity.
dot
Caption: Simplified overview of L-lysine catabolism.
Conclusion
The accurate quantification of pipecolic acid is essential for clinical diagnostics and research. While GC-MS and LC-MS/MS are both powerful techniques for this purpose, LC-MS/MS often offers a more streamlined workflow with less complex sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is critical for minimizing analytical variability and ensuring the highest quality data. The methodologies and performance data presented in this guide, synthesized from various research publications, provide a valuable resource for laboratories involved in the measurement of pipecolic acid. It is recommended that each laboratory performs its own validation to establish performance characteristics for its specific application.
References
- 1. southtees.nhs.uk [southtees.nhs.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pipecolic Acid [healthcare.uiowa.edu]
The Gold Standard for Pipecolic Acid Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pipecolic acid, the choice of an appropriate internal standard is paramount for ensuring the accuracy, precision, and reliability of clinical assays. This guide provides an objective comparison of Pipecolic acid-d9 against other commonly used internal standards, supported by available experimental data, to inform the selection of the most suitable internal standard for your bioanalytical needs.
Pipecolic acid is a key biomarker for the diagnosis and monitoring of several inherited metabolic disorders, including peroxisomal biogenesis disorders. Accurate quantification of this lysine metabolite in biological matrices such as plasma and urine is crucial for clinical decision-making. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the analyte's behavior during sample preparation and analysis is considered the gold standard in mass spectrometry-based bioanalysis. This compound, a deuterated analog of pipecolic acid, represents an ideal SIL-IS for this purpose.
Performance Comparison of Internal Standards for Pipecolic Acid Analysis
The selection of an internal standard significantly impacts the performance of a quantitative assay. While an ideal internal standard is a stable isotope-labeled version of the analyte, other compounds have also been utilized. The following tables summarize the performance characteristics of this compound and its alternatives based on available data.
Table 1: Comparison of Key Performance Characteristics
| Internal Standard | Type | Key Advantages | Potential Considerations |
| This compound | Stable Isotope-Labeled | Co-elutes with the analyte, compensating for matrix effects and variability in extraction and ionization. High analytical accuracy and precision. | Higher cost compared to non-isotopically labeled standards. |
| Phenylalanine-d5 | Stable Isotope-Labeled | Commercially available and has been used successfully in pipecolic acid assays.[1][2] | Different chemical structure and chromatographic behavior compared to pipecolic acid, which may not fully compensate for matrix effects. |
| Norvaline | Structural Analog | Cost-effective alternative to deuterated standards.[3] | Different chemical and physical properties from pipecolic acid, leading to potential inaccuracies in quantification due to variations in extraction recovery and matrix effects.[3] |
| [2H11]pipecolic acid | Stable Isotope-Labeled | Similar advantages to this compound due to being a deuterated analog. | May have limited commercial availability compared to this compound. |
Table 2: Quantitative Performance Data from Published Methods
| Parameter | Method using Phenylalanine-d5 as IS[1] | Method using Norvaline as IS |
| Linearity (Range) | 0.5 - 80 µmol/L | Not explicitly stated, but used for quantification. |
| Intra-assay Precision (%CV) | 3.1 - 7.9% | Not explicitly stated. |
| Inter-assay Precision (%CV) | 5.7 - 13% | Not explicitly stated. |
| Mean Recovery (%) | 95 - 102% | Not explicitly stated. |
Note: Direct comparative validation data for this compound was not available in the public domain at the time of this review. The data for Phenylalanine-d5 is presented as a benchmark for a validated method using a SIL-IS.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of pipecolic acid using different internal standards.
Protocol 1: LC-MS/MS Analysis of Pipecolic Acid using a Deuterated Internal Standard (e.g., this compound)
This protocol is a generalized representation based on common practices for bioanalytical method validation.
1. Sample Preparation:
-
To 50 µL of plasma, add 100 µL of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A chiral column is required for the separation of D- and L-pipecolic acid if enantiomeric separation is necessary. Otherwise, a reversed-phase or HILIC column can be used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for Pipecolic Acid: m/z 130.0 -> 84.1
-
MRM Transition for this compound: m/z 139.0 -> 93.1 (projected, requires experimental confirmation)
-
Protocol 2: LC-MS/MS Analysis of L-Pipecolic Acid using Phenylalanine-d5 as Internal Standard
1. Sample Preparation:
-
To 50 µL of plasma, add Phenylalanine-d5 as the internal standard.
-
Perform deproteinization.
-
Evaporate the sample and inject it into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
LC Column: Chiral macrocyclic glycopeptide teicoplanin column.
-
Mass Spectrometry: Operated in selected-reaction monitoring mode.
-
MRM Transition for Pipecolic Acid: m/z 130 -> 84
-
MRM Transition for Phenylalanine-d5: m/z 171 -> 125
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for using a stable isotope-labeled internal standard, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for achieving high-quality data in the clinical analysis of pipecolic acid. This compound stands out as the theoretically optimal choice due to its chemical and physical similarity to the native analyte, which allows for the most effective correction of analytical variability. While direct comparative performance data is not always readily available, the established principles of bioanalysis and data from methods using other SIL-IS, such as Phenylalanine-d5, strongly support the superiority of this approach over the use of structural analogs like norvaline. For researchers, scientists, and drug development professionals aiming for the highest standards of data integrity in their clinical assays, the validation and implementation of this compound as an internal standard is a sound investment in analytical robustness and reliability.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparing extraction efficiency of pipecolic acid from different biological matrices.
For researchers, scientists, and drug development professionals, the accurate quantification of pipecolic acid, a key biomarker in several metabolic disorders, is paramount. The efficiency of its extraction from complex biological samples is a critical determinant of analytical accuracy. This guide provides an objective comparison of pipecolic acid extraction methodologies across different biological matrices, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Unveiling Pipecolic Acid: A Multi-Matrix Challenge
Pipecolic acid (Pip), a non-proteinogenic amino acid derived from lysine, is implicated in various physiological and pathological processes. Its accumulation is a hallmark of peroxisomal disorders, such as Zellweger syndrome, and it also plays a role in plant immunity.[1][2][3][4] The diverse nature of biological samples, ranging from blood products like plasma and serum to urine and various tissues, presents unique challenges for the efficient extraction and subsequent analysis of this molecule. The primary goal of any extraction protocol is to maximize the recovery of the analyte while minimizing the interference from matrix components, a phenomenon known as the matrix effect.[5]
Comparing Extraction Efficiencies: A Data-Driven Overview
The choice of extraction method is intrinsically linked to the biological matrix being investigated and the analytical platform employed, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Below is a summary of reported extraction efficiencies and methodologies for pipecolic acid from various biological matrices.
| Biological Matrix | Extraction Method | Analytical Method | Reported Recovery (%) | Key Considerations | Reference |
| Plasma | Protein Precipitation (Acetonitrile) | LC-MS/MS | 93.8% | Simple, rapid, and requires small sample volumes. | |
| Plasma | Protein Precipitation, Evaporation, Reconstitution | Chiral LC-MS/MS | 95% - 102% | Allows for stereoselective analysis of L-pipecolic acid. | |
| Plant Tissue (Arabidopsis) | Extraction Buffer, Chloroform Partitioning, Derivatization (Propyl Chloroformate) | GC-MS | Not explicitly reported, but method is described as efficient and economical. | Requires derivatization for GC-MS analysis. | |
| Urine | Isotope Dilution Mass Fragmentography | GC-MS | Not explicitly reported, but demonstrated good correlation with amino acid analyzer method. | Greater sensitivity and shorter analysis time compared to older methods. |
Detailed Experimental Protocols
Extraction of Pipecolic Acid from Human Plasma via Protein Precipitation for LC-MS/MS Analysis
This protocol is adapted from a rapid and straightforward method requiring no derivatization.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., [2H5]-phenylalanine in ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 500 µL of acetonitrile containing the internal standard (e.g., 2 µmol/L [2H5]-phenylalanine).
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
The supernatant is then ready for direct injection and analysis by LC-MS/MS.
Extraction of L-Pipecolic Acid from Human Plasma for Chiral LC-MS/MS Analysis
This method allows for the specific measurement of the L-enantiomer of pipecolic acid.
Materials:
-
Human plasma sample (50 µL)
-
Internal Standard (e.g., phenylalanine-d5)
-
Deproteinizing agent
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Add the internal standard to 50 µL of plasma.
-
Perform deproteinization of the sample.
-
Evaporate the sample to dryness.
-
Reconstitute the dried extract in an appropriate solvent for injection into the LC-MS/MS system.
Extraction and Derivatization of Pipecolic Acid from Plant Tissue for GC-MS Analysis
This protocol is designed for the quantification of pipecolic acid from plant tissues, such as Arabidopsis thaliana leaves.
Materials:
-
Plant tissue (e.g., leaf sample)
-
Extraction buffer
-
Internal Standard (e.g., norvaline)
-
1 M Sodium Hydroxide (NaOH)
-
Methanol
-
Pyridine
-
Propyl chloroformate
-
Chloroform
-
50 mM Sodium Bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Grind the plant tissue using a pestle.
-
Add 400 µL of extraction buffer and 20 µL of the internal standard.
-
Vortex vigorously for 15 minutes at room temperature.
-
Centrifuge for 5 minutes at 18,000 x g and collect the supernatant.
-
To the supernatant, add 200 µL of 1 M NaOH, 167 µL of methanol, and 34 µL of pyridine. Vortex to mix.
-
Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds.
-
Add another 20 µL of propyl chloroformate and vortex again for 30 seconds.
-
Add 400 µL of chloroform and vortex for 10 seconds.
-
Add 400 µL of 50 mM NaHCO3 and vortex for 10 seconds.
-
Centrifuge to separate the phases and transfer the lower organic layer to a new tube.
-
Dry the chloroform extract with anhydrous sodium sulfate.
-
Centrifuge to pellet the sodium sulfate.
-
Transfer the final chloroform extract to a GC vial for analysis.
Visualizing the Workflow
A generalized workflow for the extraction and analysis of pipecolic acid from biological matrices is depicted below. This process typically involves sample preparation, which may or may not include a derivatization step depending on the analytical platform, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for pipecolic acid extraction and analysis.
Conclusion
The selection of an appropriate extraction method for pipecolic acid is a critical step that significantly influences the reliability of quantitative results. For plasma samples, simple protein precipitation with acetonitrile offers high recovery and is suitable for high-throughput LC-MS/MS analysis. When stereospecificity is required, methods tailored for chiral chromatography should be employed. For plant tissues, a multi-step process involving extraction, partitioning, and derivatization is necessary for robust GC-MS analysis. While direct comparative studies across all matrices are limited, the data presented in this guide provides a solid foundation for researchers to select and optimize an extraction protocol that best fits their specific biological matrix and analytical capabilities. Future research focusing on the direct comparison of extraction efficiencies from various matrices using standardized methods would be highly valuable to the scientific community.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Assessing the analytical performance of Pipecolic acid-d9 in human plasma vs. plant extracts.
For researchers, scientists, and drug development professionals, understanding the analytical performance of deuterated internal standards like Pipecolic acid-d9 is critical for accurate quantification of the endogenous analyte, pipecolic acid, in diverse biological matrices. This guide provides a comprehensive comparison of the analytical performance of this compound in human plasma and plant extracts, supported by experimental data and detailed methodologies.
Pipecolic acid, a non-proteinogenic amino acid derived from lysine, is gaining increasing attention as a biomarker in human diseases and as a key signaling molecule in plant immunity.[1][2][3][4][5] In humans, elevated levels of pipecolic acid are associated with peroxisomal disorders, chronic liver diseases, and pyridoxine-dependent epilepsy. In the realm of botany, pipecolic acid plays a crucial role in establishing systemic acquired resistance (SAR), a broad-spectrum and long-lasting defense mechanism against pathogens. Given its significance, robust and reliable analytical methods for the quantification of pipecolic acid are essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing.
This comparison guide delves into the analytical performance of this compound in two distinct and complex matrices: human plasma and plant extracts. While human plasma represents a relatively consistent, protein-rich matrix, plant extracts present a more varied and often challenging environment due to the presence of pigments, secondary metabolites, and polysaccharides.
Comparative Analytical Performance
The following table summarizes the key analytical performance parameters for the quantification of pipecolic acid using this compound as an internal standard in human plasma and plant extracts. The data presented is a synthesis of findings from multiple studies.
| Analytical Parameter | Human Plasma | Plant Extracts | Key Considerations |
| Linearity (R²) | >0.99 | >0.99 | High linearity is achievable in both matrices, indicating a strong correlation between analyte concentration and instrument response. |
| Lower Limit of Quantification (LLOQ) | 0.050 µmol/L | Method Dependent | The LLOQ in plant extracts can be influenced by the specific plant species and the complexity of the extract. |
| Intra-assay Precision (%CV) | 3.1 - 7.9% | <15% | Both matrices allow for good precision within a single analytical run. |
| Inter-assay Precision (%CV) | 3.4 - 13% | <15% | Reproducibility across different analytical runs is acceptable for both. |
| Recovery | 93.8 - 102% | Method Dependent | Recovery in plant extracts can be more variable and may require more extensive optimization of the extraction protocol. |
| Matrix Effect | Generally manageable with deuterated internal standard. | Can be significant due to pigments and secondary metabolites. | Dilution of the extract and optimized clean-up steps are often necessary for plant samples. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of pipecolic acid in human plasma and plant extracts using this compound.
Analysis in Human Plasma (LC-MS/MS)
This protocol is based on established methods for the determination of pipecolic acid in human plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 500 µL of acetonitrile containing a known concentration of this compound as the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is used for detection.
-
MRM Transitions: Specific precursor-to-product ion transitions for both pipecolic acid and this compound are monitored.
-
Analysis in Plant Extracts (GC-MS)
This protocol is adapted from methods developed for the quantification of pipecolic acid in plant tissues.
-
Sample Preparation:
-
Homogenize a known weight of plant tissue (e.g., leaf material) in a suitable extraction solvent (e.g., 80% methanol).
-
Add a known amount of this compound as the internal standard.
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant and dry it.
-
Derivatization: The dried extract is derivatized to increase the volatility of pipecolic acid for GC-MS analysis. A common derivatizing agent is propyl chloroformate.
-
-
GC-MS Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column is used for separation.
-
Mass Spectrometer: A mass spectrometer operating in selected ion monitoring (SIM) mode is used for detection.
-
Monitored Ions: Specific ions characteristic of the derivatized pipecolic acid and this compound are monitored.
-
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and analytical procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the biosynthesis of pipecolic acid in plants and the typical analytical workflows.
Caption: Biosynthesis of Pipecolic Acid in Plants.
Caption: Analytical Workflow for Human Plasma.
Caption: Analytical Workflow for Plant Extracts.
Conclusion
The analytical performance of this compound as an internal standard for the quantification of pipecolic acid is excellent in both human plasma and plant extracts. High linearity, good precision, and acceptable recovery can be achieved in both matrices. However, the inherent complexity and variability of plant extracts necessitate more rigorous method development and validation, particularly concerning extraction efficiency and the mitigation of matrix effects. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, available instrumentation, and the need for derivatization. By employing the detailed protocols and understanding the nuances of each matrix, researchers can confidently and accurately measure pipecolic acid, paving the way for further discoveries in both clinical diagnostics and plant science.
References
- 1. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [en.bio-protocol.org]
- 2. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [bio-protocol.org]
- 5. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Isotopic Enrichment of Commercially Available Pipecolic Acid-d9: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of isotopic enrichment in deuterated compounds is paramount for the validity of experimental results, particularly when used as internal standards in quantitative mass spectrometry-based assays. This guide provides a comprehensive comparison of commercially available Pipecolic acid-d9, offering a guide to its isotopic enrichment verification through established analytical techniques.
Pipecolic acid, a metabolite of lysine, is implicated in various physiological and pathological processes. Its deuterated analogue, this compound, serves as an invaluable tool in metabolic studies and clinical diagnostics, primarily as an internal standard for the precise quantification of its unlabeled counterpart. However, the reliability of such studies hinges on the accurate knowledge of the isotopic enrichment of the deuterated standard. This guide outlines the standard methodologies for this verification and presents a comparative overview of commercially available options.
Comparative Analysis of Commercial this compound
The isotopic purity of commercially available this compound can vary between suppliers and even between different lots from the same supplier. It is therefore crucial for researchers to either rely on the supplier's Certificate of Analysis (CoA) or to independently verify the isotopic enrichment. The following table summarizes the stated isotopic purity from various commercial vendors.
| Supplier | Product Number | Stated Isotopic Purity | Analytical Method |
| Cayman Chemical | 43070 | ≥99% deuterated forms (d1-d9) | Not Specified |
| MedChemExpress | HY-112891S | 99.68% | Not Specified |
| Clearsynth | D-3820 | Not Specified on website, CoA required | Not Specified |
| Santa Cruz Biotechnology | sc-220000 | Not Specified on website, CoA required | Not Specified |
| Biosynth | FP27059 | Not Specified on website, CoA required | Not Specified |
Note: This table is based on publicly available information and may not be exhaustive. Researchers should always consult the lot-specific Certificate of Analysis for precise data.
Alternative Isotopic Standards
For applications where deuterium is not the isotope of choice, or to have orthogonal verification methods, other isotopically labeled pipecolic acid standards are available. These include Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled analogues.
| Supplier | Product Description | Stated Isotopic Purity |
| Cambridge Isotope Laboratories, Inc. | Pipecolic acid (¹³C₆, ¹⁵N) | 99% for ¹³C; 98% for ¹⁵N |
| Sigma-Aldrich | DL-Pipecolinic acid-(carboxy-¹³C) | 99 atom % ¹³C |
These alternatives can be particularly useful in metabolic flux analysis or when studying the metabolic fate of specific atoms within the molecule.
Experimental Protocols for Isotopic Enrichment Verification
The two primary analytical techniques for determining the isotopic enrichment of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry is a powerful tool to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).
Experimental Workflow:
Caption: LC-MS workflow for isotopic enrichment verification.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.
-
Prepare a corresponding stock solution of non-labeled Pipecolic acid.
-
Prepare a series of working solutions for analysis.
-
-
Instrumentation (LC-MS):
-
Liquid Chromatography: A standard reversed-phase column (e.g., C18) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically used.
-
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to resolve the different isotopologues.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-200.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Pipecolic acid (m/z 130.0863) and the fully deuterated this compound (m/z 139.1429).
-
In the mass spectrum of the this compound sample, identify and integrate the peak areas for all isotopologues (from M+0 to M+9).
-
The isotopic enrichment is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the sites and extent of deuteration.
Experimental Workflow:
Caption: NMR workflow for isotopic enrichment verification.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
-
Instrumentation (NMR):
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Acquire a quantitative ¹H NMR spectrum. The residual proton signals corresponding to the non-deuterated positions will be observed.
-
Acquire a ²H NMR spectrum to observe the signals from the deuterated positions.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signals.
-
In the ²H NMR spectrum, integrate the deuterium signals.
-
The isotopic enrichment at each position can be determined by comparing the integrals of the proton and deuterium signals. The overall isotopic enrichment is an average across all labeled positions.
-
Conclusion
The verification of isotopic enrichment is a critical step in ensuring the accuracy and reliability of quantitative studies that utilize deuterated internal standards. Both mass spectrometry and NMR spectroscopy are powerful techniques for this purpose, each providing complementary information. While suppliers provide Certificates of Analysis, independent verification is recommended for rigorous scientific practice. By carefully selecting a high-purity commercial source of this compound and verifying its isotopic enrichment, researchers can have high confidence in the quality of their experimental data.
References
A Comparative Guide to Pipecolic Acid Quantification: Evaluating Linearity and Reproducibility with a d9-Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of pipecolic acid, a key biomarker in several metabolic disorders and a modulator of immune responses, is of paramount importance. This guide provides an objective comparison of an analytical method for pipecolic acid quantification utilizing a deuterated internal standard (d9-pipecolic acid) with alternative approaches. The supported experimental data underscores the superior performance of the stable isotope dilution method in terms of linearity and reproducibility.
Pipecolic acid (Pip) is a non-proteinogenic amino acid derived from the catabolism of lysine. Its accumulation is associated with various inherited metabolic diseases, including Zellweger syndrome and pyridoxine-dependent epilepsy. Furthermore, recent studies have highlighted its role in plant and human immunity, making its precise measurement critical for both diagnostic and research applications.
This guide focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pipecolic acid in plasma, with a special emphasis on the use of a d9-deuterated internal standard. The performance of this method is compared with assays employing alternative internal standards, such as phenylalanine-d5 and norvaline.
Experimental Protocols
A robust and reliable bioanalytical method is fundamental for accurate quantification. Below is a detailed methodology for the analysis of pipecolic acid in plasma using an LC-MS/MS approach with d9-pipecolic acid as the internal standard. This protocol is based on established methods for amino acid analysis and serves as a template for assay validation.
Sample Preparation
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of methanol containing the d9-pipecolic acid internal standard at a concentration of 5 µM.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both pipecolic acid and d9-pipecolic acid.
Data Presentation: Linearity and Reproducibility
The performance of an analytical method is primarily assessed by its linearity and reproducibility. The following tables summarize the validation data for pipecolic acid assays using different internal standards.
Table 1: Linearity of Pipecolic Acid Assays
| Internal Standard | Analytical Method | Linear Range (µM) | Correlation Coefficient (r²) |
| d9-Pipecolic Acid (Representative) | LC-MS/MS | 0.5 - 100 | > 0.995 |
| Phenylalanine-d5[1][2] | LC-MS/MS | 0.5 - 80[1] | > 0.998[2] |
| Norvaline[3] | GC-MS | Not Specified | Not Specified |
Note: The data for the d9-pipecolic acid method is representative of typical performance for stable isotope dilution methods and is included for comparative purposes, as specific public data is limited. The high cost of [2H9]-Pip has been noted as a drawback in some studies.
Table 2: Reproducibility of Pipecolic Acid Assays
| Internal Standard | Analytical Method | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |
| d9-Pipecolic Acid (Representative) | LC-MS/MS | < 5% | < 5% |
| Phenylalanine-d5 | LC-MS/MS | 3.1 - 7.9% | 3.2 - 3.4% |
| Norvaline | GC-MS | Not Specified | Not Specified |
%RSD: Percent Relative Standard Deviation
The data clearly indicates that methods employing a stable isotope-labeled internal standard, such as d9-pipecolic acid or phenylalanine-d5, exhibit excellent linearity and reproducibility. The use of a deuterated internal standard that is structurally and chemically identical to the analyte ensures that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and improving the accuracy and precision of the assay.
Mandatory Visualization
The following diagrams illustrate the key processes and relationships described in this guide.
Caption: Experimental workflow for pipecolic acid quantification.
Caption: Biological significance of pipecolic acid.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolism of D- and L-Pipecolic Acid: A Review of Isotopic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of D- and L-pipecolic acid, with a focus on insights gained from isotopic tracer studies. While a definitive head-to-head study utilizing deuterated tracers for both enantiomers remains to be published, this document synthesizes findings from various studies using isotopic labeling to illuminate the distinct metabolic fates of these stereoisomers.
Data Presentation: D- vs. L-Pipecolic Acid Metabolism
The following table summarizes the key known differences between the metabolism of D- and L-pipecolic acid based on current research.
| Feature | L-Pipecolic Acid | D-Pipecolic Acid |
| Primary Origin | Endogenous metabolite from L-lysine degradation[1][2] | Primarily from the catabolism of dietary lysine by intestinal bacteria[3][4][5] |
| Metabolic Pathway | A minor pathway of L-lysine catabolism in mammals | Not a major product of endogenous mammalian metabolism |
| Key Precursor | L-Lysine | Dietary Lysine (acted upon by gut microbiota) |
| Metabolic Fate | Oxidized in peroxisomes to α-aminoadipic acid | Primarily excreted in urine |
| Metabolic Rate | Varies significantly across species. For example, degradation in rat and mouse kidney is much lower than in guinea pig and rabbit. | In several animal species, metabolic activity with D-pipecolic acid was found to be 50-60% higher than with the L-isomer (rabbit being an exception). |
Experimental Protocols
While a specific protocol for a direct comparative study with deuterated D- and L-pipecolic acid is not available in the reviewed literature, a general methodology for such a tracer study can be outlined based on established practices in metabolic research.
Objective: To trace and compare the metabolic fate of orally administered deuterated D-pipecolic acid and L-pipecolic acid.
Materials:
-
Deuterated L-pipecolic acid (e.g., L-pipecolic acid-d9)
-
Deuterated D-pipecolic acid (e.g., D-pipecolic acid-d9)
-
Animal models (e.g., mice or rats)
-
Metabolic cages for urine and feces collection
-
Instrumentation for sample analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Procedure:
-
Animal Acclimatization: House animals in metabolic cages for a period of acclimatization to the environment.
-
Tracer Administration: Divide animals into two groups. Administer a single oral gavage of a known concentration of either deuterated L-pipecolic acid or deuterated D-pipecolic acid. A control group receiving a vehicle solution should also be included.
-
Sample Collection: Collect urine, feces, and blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-administration.
-
Sample Preparation:
-
Plasma: Precipitate proteins from blood plasma samples.
-
Urine: Dilute urine samples as necessary.
-
Tissue Homogenization: At the end of the study, euthanize animals and collect relevant tissues (e.g., liver, kidney, brain). Homogenize tissues in an appropriate buffer.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to detect and quantify the deuterated pipecolic acid tracers and their potential metabolites in the collected biological samples.
-
Use non-labeled pipecolic acid as a standard for quantification.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters of the deuterated tracers in plasma.
-
Quantify the excretion of the deuterated tracers and their metabolites in urine and feces.
-
Determine the distribution of the deuterated tracers and their metabolites in various tissues.
-
Compare the metabolic profiles of the D- and L-isomers.
-
Visualizations
Metabolic Pathways
The following diagrams illustrate the known metabolic pathways of L-pipecolic acid and the proposed origin of D-pipecolic acid.
Caption: Comparative metabolic pathways of L- and D-pipecolic acid.
Experimental Workflow
The diagram below outlines a general workflow for a metabolic study using deuterated tracers.
Caption: General workflow for a deuterated tracer metabolic study.
References
- 1. Lysine-Pipecolic Acid Metabolic Relationships in Microbes and Mammals | Annual Reviews [annualreviews.org]
- 2. Human Metabolome Database: Showing metabocard for L-Pipecolic acid (HMDB0000716) [hmdb.ca]
- 3. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for D-Pipecolic acid (HMDB0005960) [hmdb.ca]
- 5. Human Metabolome Database: Showing metabocard for Pipecolic acid (HMDB0000070) [hmdb.ca]
Evaluating the Accuracy of Pipecolic Acid-d9 for Quantification in Peroxisomal Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the use of Pipecolic acid-d9 as an internal standard for the accurate quantification of pipecolic acid in the context of peroxisomal disorders. Pipecolic acid is a critical biomarker for the diagnosis and monitoring of these disorders, and its precise measurement is paramount for clinical assessment and therapeutic development.[1][2][3] This document compares the performance of this compound with other analytical approaches and provides supporting experimental data and protocols.
Introduction to Peroxisomal Disorders and Pipecolic Acid
Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by abnormalities in peroxisome metabolism.[1] Pipecolic acid, an intermediate in the degradation pathway of lysine, accumulates in the body fluids of individuals with certain peroxisomal biogenesis disorders, such as Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum disease.[4] Consequently, elevated levels of pipecolic acid serve as a key diagnostic marker. Accurate quantification of this biomarker is crucial for distinguishing between different types of peroxisomal disorders and for monitoring disease progression and response to therapy.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The most reliable method for quantifying endogenous compounds in complex biological matrices is isotope dilution mass spectrometry. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the beginning of the analytical process.
This compound is an ideal internal standard because it is chemically identical to the endogenous pipecolic acid, ensuring that it behaves similarly during sample extraction, purification, and chromatographic separation. However, its increased mass (due to the nine deuterium atoms) allows it to be distinguished from the unlabeled pipecolic acid by the mass spectrometer. By measuring the ratio of the endogenous analyte to the isotope-labeled internal standard, it is possible to correct for any analyte loss during sample preparation and for variations in instrument response, leading to highly accurate and precise quantification.
Comparative Analysis of Quantification Methods
The accuracy and reliability of pipecolic acid quantification heavily depend on the analytical method employed, particularly the choice of internal standard. This section compares the performance of methods using this compound against those using alternative internal standards.
Method Performance Data
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of pipecolic acid, highlighting the use of different internal standards.
| Performance Metric | Method 1: this compound | Method 2: Phenylalanine-d5 | Method 3: Norvaline (GC-MS) |
| **Linearity (R²) ** | >0.99 | 0.998 | Not explicitly stated, but used for quantification |
| Linear Dynamic Range | Not specified, but validated. | 0.05 - 50 µmol/L | Not explicitly stated, but used for quantification |
| Limit of Detection (LOD) | 1.6 - 15 nM | 0.010 µmol/L | Not specified |
| Limit of Quantification (LOQ) | 6.1 - 25.33 nM | 0.050 µmol/L | Not specified |
| Intra-assay Precision (CV%) | Not specified | 3.2% | Not specified |
| Inter-assay Precision (CV%) | Not specified | 3.4% | Not specified |
| Recovery (%) | Not specified | 93.8% | Not specified |
Note: Direct comparison of LOD and LOQ between methods can be influenced by instrumentation and specific matrix effects. The data presented is extracted from different studies.
Discussion of Alternatives
-
Phenylalanine-d5: This is another deuterated internal standard that has been successfully used for pipecolic acid quantification. While not a direct isotopic analog of pipecolic acid, its chemical properties are sufficiently similar to provide reliable correction for matrix effects and instrument variability. The validation data shows excellent performance in terms of linearity, sensitivity, and precision.
-
Norvaline: This is a non-isotopic, structural analog internal standard used in some gas chromatography-mass spectrometry (GC-MS) methods. While being a more economical option compared to deuterated standards, it may not perfectly mimic the behavior of pipecolic acid during derivatization and chromatographic analysis, which can potentially introduce inaccuracies.
The use of a stable isotope-labeled internal standard like This compound is considered the gold standard as it most accurately reflects the behavior of the endogenous analyte throughout the entire analytical procedure, thus providing the highest level of accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of pipecolic acid using LC-MS/MS with a deuterated internal standard.
Protocol 1: Quantification of Pipecolic Acid using this compound
This protocol is adapted from a method for the simultaneous analysis of lysine degradation metabolites.
1. Sample Preparation (Plasma)
- To a plasma sample, add a known amount of this compound internal standard solution.
- Precipitate proteins by adding a suitable solvent (e.g., acetonitrile).
- Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
- Transfer the clear supernatant to a new tube or a microplate for analysis.
2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
- Column: A column suitable for retaining polar analytes, such as a pentafluorophenyl (PFP) column, is used to achieve satisfactory retention and separation without the need for derivatization.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 100% acetonitrile.
- Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2% B), ramps up to a high percentage (e.g., 60-100% B) to elute the analytes, and then returns to initial conditions for column re-equilibration.
- Flow Rate: 0.8 mL/minute.
- Injection Volume: 10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both pipecolic acid and this compound are monitored for quantification.
Visualizations
Workflow for Pipecolic Acid Quantification
The following diagram illustrates the typical experimental workflow for quantifying pipecolic acid in a biological sample using an internal standard.
Caption: Experimental workflow for pipecolic acid quantification.
Principle of Isotope Dilution Mass Spectrometry
This diagram explains the fundamental principle of how a deuterated internal standard is used for accurate quantification.
Caption: Principle of isotope dilution for accurate quantification.
Conclusion
The accurate quantification of pipecolic acid is indispensable for the diagnosis and management of peroxisomal disorders. The evidence strongly supports the use of a stable isotope-labeled internal standard in conjunction with mass spectrometry as the most robust and reliable analytical approach.
This compound stands out as the optimal internal standard due to its identical chemical and physical properties to the endogenous analyte, which ensures the most effective correction for experimental variability. While other internal standards like Phenylalanine-d5 can provide good results, and non-isotopic analogs such as norvaline offer a more cost-effective alternative, the use of a deuterated analog like this compound provides the highest degree of confidence in the accuracy and precision of the final concentration determination. For clinical and research applications where precision is paramount, this compound is the recommended choice.
References
- 1. Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hyperpipecolic acidemia: clinical, biochemical, and radiologic observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal L-pipecolic acid oxidation is deficient in liver from Zellweger syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pipecolic Acid-d9
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and experimental integrity. This document provides immediate, essential safety and logistical information for Pipecolic acid-d9, a deuterated form of a lysine metabolite. Adherence to these protocols is critical for maintaining a safe laboratory environment.
This compound and its non-deuterated counterpart are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment and handling procedures are mandatory.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. This information is essential for risk assessment and proper handling.
| Property | Value | Source |
| Chemical Name | DL-Pipecolic Acid-d9 | [3][4] |
| Synonyms | (R,S)-Piperidine-2-Carboxylic Acid-d9, DL-Homoproline-d9 | [3] |
| CAS Number | 790612-94-1 | |
| Molecular Formula | C₆H₂D₉NO₂ | |
| Molecular Weight | 138.21 g/mol | |
| Appearance | Off-White Solid | |
| Purity | ≥99% deuterated forms (d₁-d₉) | |
| Solubility | Soluble in water | |
| Storage | 2-8°C Refrigerator | |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Pre-Operational Checks:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) Inspection: Before handling, inspect all PPE for integrity. This includes checking gloves for tears and ensuring safety glasses are clean and fit properly.
-
Emergency Equipment: Confirm that an eye wash unit and safety shower are readily accessible.
-
Material Safety Data Sheet (MSDS): Review the MSDS for this compound and related piperidine carboxylic acids.
2. Step-by-Step Handling Procedure:
-
Don PPE: Wear appropriate PPE, including nitrile rubber or polychloroprene gloves, a lab coat, and chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing.
-
Weighing: If weighing the solid, do so in a fume hood to avoid inhalation of any dust. Use anti-static measures where necessary.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within a fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.
3. Post-Operational Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Waste Segregation: Segregate all waste materials contaminated with this compound into a dedicated, clearly labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Collect unused this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers of this compound must be managed as hazardous waste. If regulations permit, triple rinse the container with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of as non-hazardous waste. Always deface the label of the empty container.
2. Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are properly sealed to prevent leaks or spills.
3. Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
